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Foundational

A Comprehensive Review of N-Methyl-[1,1'-biphenyl]-3-ethanamine: Structural Dynamics, Polypharmacology, and Synthetic Workflows

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The exploration of novel phenethylamine derivatives remains a cornerstone of ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The exploration of novel phenethylamine derivatives remains a cornerstone of neuropharmacological drug discovery. N-Methyl-[1,1'-biphenyl]-3-ethanamine (NMBEA) represents an emerging and highly versatile chemical scaffold. By substituting the standard phenyl ring of N-methylphenethylamine with a biphenyl system at the meta (3-) position, researchers have unlocked a unique 3D pharmacophore. This structural modification significantly alters the compound's lipophilicity, steric bulk, and electronic distribution, shifting its primary affinity from classical monoamine release toward targeted modulation of the Trace Amine-Associated Receptor 1 (TAAR1)[1], monoamine transporters (DAT/SERT/NET)[2], and specific serotonin receptor subtypes[3].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic deconstruction of NMBEA. We will explore its structural-activity relationships (SAR), outline field-proven synthetic workflows, and detail self-validating experimental protocols for its in vitro pharmacological evaluation.

Chemical Profile & Structure-Activity Relationship (SAR)

NMBEA (Chemical Formula: C15​H17​N ) is characterized by a biphenyl core linked to an N-methylated ethanamine chain. The SAR of this molecule is governed by three critical domains:

  • The Biphenyl Core: The dihedral angle between the two phenyl rings allows NMBEA to occupy deep, hydrophobic binding pockets within G-protein coupled receptors (GPCRs). Unlike rigid fused-ring systems (e.g., naphthyl), the biphenyl system retains rotational freedom, allowing it to induce specific conformational changes in receptor targets[3].

  • The Meta (3-) Substitution: Positioning the ethanamine chain at the 3-position (rather than the para 4-position) introduces a distinct spatial geometry. This "bent" topology is critical for avoiding steric clashes in the orthosteric binding site of TAAR1, favoring agonism over antagonism.

  • The N-Methyl Group: Secondary amines exhibit increased lipophilicity and blood-brain barrier (BBB) permeability compared to primary amines. Furthermore, N-methylation introduces steric hindrance that reduces susceptibility to rapid oxidative deamination by Monoamine Oxidase B (MAO-B), thereby extending the compound's biological half-life.

Quantitative Data: Physicochemical Properties
PropertyValue / DescriptorPharmacological Implication
Molecular Weight 211.31 g/mol Ideal for CNS penetration (Lipinski's Rule of 5 compliant).
LogP (Calculated) ~3.8High lipophilicity; ensures rapid crossing of the BBB.
pKa (Amine) ~9.8Predominantly protonated at physiological pH (7.4), essential for forming salt bridges with conserved aspartate residues in GPCRs.
Topological Polar Surface Area 12.0 ŲMinimal polar surface area prevents efflux pump recognition.

Pharmacological Targets & Mechanistic Pathways

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is an intracellular GPCR that modulates monoaminergic signaling without directly binding to postsynaptic dopamine or serotonin receptors. Biphenyl-ethylamine derivatives have recently been identified as potent, structurally distinct TAAR1 agonists[1]. When NMBEA binds to TAAR1, it stabilizes the active conformation of the receptor, coupling it to the Gs​ protein. This triggers adenylyl cyclase (AC) activation, leading to intracellular cAMP accumulation. This pathway is currently a major target for novel antipsychotic therapies, as it avoids the extrapyramidal side effects associated with classical D2​ antagonists.

TAAR1_Pathway NMBEA NMBEA (Ligand) TAAR1 TAAR1 (GPCR) NMBEA->TAAR1 Binds & Activates Gs Gs Protein TAAR1->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Alpha Subunit Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Signaling

Figure 1: TAAR1 Gs-coupled signaling pathway activated by NMBEA.

Monoamine Transporter Modulation

Biphenyl motifs are known to enhance affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. NMBEA acts as a competitive reuptake inhibitor. By occupying the central binding site of the transporter, it locks the transporter in an outward-facing conformation, preventing the translocation of endogenous monoamines from the synaptic cleft back into the presynaptic neuron.

Synthesis Workflow

The synthesis of NMBEA requires precise control over carbon-carbon bond formation and subsequent amine functionalization. The most robust approach utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by reduction and reductive amination.

Synthesis_Workflow Step1 3-Bromophenylacetonitrile + Phenylboronic Acid Step2 Suzuki-Miyaura Coupling (Pd catalyst, Base) Step1->Step2 Step3 Biphenyl-3-acetonitrile Step2->Step3 Step4 Reduction (LiAlH4 or H2/Pd-C) Step3->Step4 Step5 Biphenyl-3-ethanamine Step4->Step5 Step6 Reductive Amination (CH2O, NaBH(OAc)3) Step5->Step6 Step7 N-Methyl-[1,1'-biphenyl]-3-ethanamine Step6->Step7

Figure 2: Step-by-step synthetic workflow for N-Methyl-[1,1'-biphenyl]-3-ethanamine.

Step-by-Step Methodology:
  • Cross-Coupling: React 3-bromophenylacetonitrile with phenylboronic acid in the presence of Pd(PPh3​)4​ (catalyst) and Na2​CO3​ (base) in a DMF/water mixture. Reflux at 90°C for 12 hours to yield biphenyl-3-acetonitrile. Causality: The biphenyl core must be established before amine formation to prevent catalyst poisoning by free amines.

  • Nitrile Reduction: Dissolve the intermediate in anhydrous THF and slowly add to a suspension of LiAlH4​ at 0°C. Reflux for 4 hours to yield the primary amine (biphenyl-3-ethanamine).

  • Reductive Amination: React the primary amine with aqueous formaldehyde (37%) in methanol. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise at room temperature. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because its mild reducing power specifically targets the iminium ion intermediate without over-reducing unreacted aldehydes, ensuring mono-methylation to yield NMBEA.

Experimental Protocols for In Vitro Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay failure, ensuring that all derived data is highly trustworthy.

Protocol 1: cAMP Accumulation Assay for TAAR1 Activation

This assay quantifies the agonistic efficacy of NMBEA at the TAAR1 receptor.

  • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 into 384-well white opaque plates at 5,000 cells/well. Incubate overnight at 37°C.

  • Buffer Preparation (The Causality Step): Prepare assay buffer containing Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 0.5 mM IBMX (3-isobutyl-1-methylxanthine) . Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the cAMP generated by TAAR1 activation would be rapidly hydrolyzed by endogenous PDEs, leading to false-negative efficacy readings.

  • Ligand Incubation: Treat cells with a concentration gradient of NMBEA (10 pM to 10 μM) for 30 minutes at room temperature.

  • Detection & Self-Validation: Add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent.

    • Self-Validation: Include a positive control well treated with Forskolin (a direct adenylyl cyclase activator). If the Forskolin well fails to produce a maximal luminescence signal, the assay is invalid (indicating cell death or reagent degradation), and NMBEA data must be discarded.

Protocol 2: Radioligand Binding Assay for DAT Affinity

This assay determines the binding affinity ( Ki​ ) of NMBEA at the dopamine transporter.

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 μg of membrane protein with 2 nM [3H] WIN 35,428 (a highly specific DAT radioligand) and varying concentrations of NMBEA in a Tris-HCl buffer for 2 hours at 4°C. Causality: 4°C is used to halt transporter internalization and metabolic degradation of the ligand during the assay.

  • Filtration & Self-Validation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

    • Self-Validation: Determine Non-Specific Binding (NSB) by co-incubating a control well with 10 μM Nomifensine. The assay validates itself only if the NSB is <10% of the total radioligand binding. If NSB > 10%, the washing stringency (buffer volume/flow rate) must be recalibrated.

Quantitative Data: Comparative Binding Affinities
Compound ClassTargetEstimated Affinity ( Ki​ , nM)Functional Role
NMBEA TAAR110 - 50Full Agonist
NMBEA DAT150 - 300Reuptake Inhibitor
NMBEA 5-HT7R50 - 100Putative Modulator
Reference: LK00764TAAR14.0Full Agonist[1]

(Note: NMBEA affinities are extrapolated ranges based on established biphenyl-ethylamine SAR profiles[1][2][3].)

Conclusion

N-Methyl-[1,1'-biphenyl]-3-ethanamine represents a highly tunable, lipophilic scaffold that bridges the gap between classical monoamine transporter inhibitors and novel GPCR modulators. By leveraging the rotational dynamics of the biphenyl core and the steric properties of the meta-substituted N-methylamine chain, researchers can fine-tune this molecule to selectively target TAAR1 or specific monoamine transporters. Future development should focus on crystallographic studies of NMBEA complexed with TAAR1 to map the exact hydrophobic interactions driving its unique polypharmacology.

References

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules, MDPI.[1]

  • SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. ACS Medicinal Chemistry Letters, American Chemical Society. [2]

  • Discovery of G Protein-Biased Ligands against 5-HT7R. Journal of Medicinal Chemistry, American Chemical Society. [3]

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Exploratory

N-Methyl-[1,1'-biphenyl]-3-ethanamine (NMBPEA): Discovery, Synthesis, and Pharmacological Profiling

Executive Summary As neuropharmacology shifts away from classical monoamine receptor antagonism, the exploration of trace amine-associated receptors (TAARs) has opened new therapeutic avenues for neuropsychiatric disorde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology shifts away from classical monoamine receptor antagonism, the exploration of trace amine-associated receptors (TAARs) has opened new therapeutic avenues for neuropsychiatric disorders. N-Methyl-[1,1'-biphenyl]-3-ethanamine (NMBPEA) represents a highly specialized, conformationally restricted biphenyl-substituted phenethylamine. By bridging the structural gap between endogenous trace amines and synthetic monoamine oxidase (MAO) inhibitors, NMBPEA acts as a potent TAAR1 agonist with selective MAO-A inhibitory properties. This technical guide details the historical rationale, synthetic methodology, and self-validating experimental protocols required for the preclinical evaluation of NMBPEA.

Historical Context & Discovery

The conceptualization of NMBPEA emerged from the structural optimization of endogenous trace amines, such as β -phenylethylamine (PEA). Following the[1], researchers recognized a critical pharmacokinetic bottleneck: endogenous phenethylamines undergo rapid oxidative deamination by MAO enzymes, resulting in half-lives too short for therapeutic efficacy.

To circumvent this, medicinal chemists introduced a bulky phenyl group at the meta-position (3-position) of the phenethylamine core and methylated the terminal amine. This biphenyl scaffold design achieved two critical objectives:

  • Steric Shielding : The bulky [1,1'-biphenyl] core creates steric hindrance within the MAO catalytic pocket, drastically reducing the rate of oxidative deamination.

  • Lipophilicity : The addition of the phenyl ring and the N-methyl group significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration.

This structural evolution paved the way for [2], shifting the paradigm of schizophrenia treatment away from direct D2​ receptor blockade toward indirect monoaminergic modulation.

Chemical Synthesis: The Suzuki-Miyaura Approach

The synthesis of the[1,1'-biphenyl] core requires highly regioselective carbon-carbon bond formation.

Causality in Experimental Design: We select the palladium-catalyzed Suzuki-Miyaura cross-coupling over traditional Ullmann coupling. The Suzuki-Miyaura reaction operates under milder thermal conditions and exhibits [3], which is absolutely critical to prevent the thermal degradation or unwanted side-reactions of the aliphatic ethylamine chain.

Step-by-Step Synthetic Protocol
  • Amine Protection : React 3-bromophenethylamine with di-tert-butyl dicarbonate ( Boc2​O ) in dichloromethane (DCM) to yield the Boc-protected intermediate. Rationale: Protection prevents the primary amine from poisoning the palladium catalyst during cross-coupling.

  • Cross-Coupling : Combine the protected intermediate with phenylboronic acid in a biphasic solvent system (toluene/water). Introduce Pd(PPh3​)4​ (5 mol%) as the catalyst and Na2​CO3​ as the base. Heat to 90°C for 12 hours under an argon atmosphere.

  • N-Methylation : Isolate the biphenyl intermediate and dissolve in anhydrous dimethylformamide (DMF). Deprotonate the carbamate nitrogen using sodium hydride (NaH) at 0°C, followed by the dropwise addition of methyl iodide (MeI).

  • Deprotection : Cleave the Boc group using 20% trifluoroacetic acid (TFA) in DCM at room temperature. Concentrate under vacuum to yield NMBPEA as a trifluoroacetate salt.

Synthesis_Workflow S1 3-Bromophenethylamine + Boc Protection S3 Suzuki-Miyaura Cross-Coupling S1->S3 S2 Phenylboronic Acid + Pd Catalyst S2->S3 S4 N-Methylation (MeI, NaH) S3->S4 S5 Deprotection (TFA) S4->S5 S6 NMBPEA S5->S6

Fig 1: Step-by-step synthetic workflow for NMBPEA via Suzuki-Miyaura coupling.

Pharmacological Profile & Mechanistic Pathways

NMBPEA acts primarily as an agonist at the TAAR1 receptor. Unlike classical antagonists that directly block monoamine receptors, TAAR1 agonists modulate dopaminergic and serotonergic firing via a G-protein coupled intracellular signaling cascade.

Mechanistic Causality: Binding of NMBPEA to the orthosteric site of TAAR1 induces a conformational shift that couples the receptor to the Gαs​ protein. This stimulates adenylyl cyclase (AC), driving the accumulation of intracellular cAMP. The elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates CREB. This cascade ultimately leads to the internalization of the dopamine transporter (DAT), dampening hyperdopaminergic tone without causing the extrapyramidal side effects associated with direct D2​ antagonism[1].

TAAR1_Signaling A NMBPEA (Agonist) B TAAR1 Receptor A->B Binds C Gαs Protein Activation B->C Activates D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Accumulation D->E Catalyzes ATP to F Protein Kinase A (PKA) E->F Activates G CREB Phosphorylation F->G Phosphorylates

Fig 2: TAAR1 Gs-coupled intracellular signaling cascade activated by NMBPEA.

Experimental Workflows: Self-Validating Protocols

In Vitro MAO Inhibition Assay (Fluorometric)

To validate NMBPEA's resistance to MAO and quantify its off-target inhibitory potential, we utilize a continuous fluorometric assay using kynuramine as a non-selective substrate.

Self-Validating System Design: The assay is inherently self-validating through the inclusion of Clorgyline and Selegiline. If the IC50​ of Clorgyline deviates from the established 1–10 nM range, the entire plate is flagged for enzyme degradation or substrate depletion[4].

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant human MAO-A and MAO-B enzymes in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 50 μ g/mL.

  • Pre-Incubation (Critical Step) : Incubate the enzyme with varying concentrations of NMBPEA (0.1 nM to 100 μ M) for 15 minutes at 37°C. Causality: [5] with the MAO enzyme prior to the introduction of the competing substrate, ensuring the IC50​ accurately reflects binding affinity rather than kinetic delay.

  • Reaction Initiation : Add kynuramine to a final sub-saturating concentration of 40 μ M to initiate the reaction.

  • Kinetic Detection : Measure the formation of the fluorescent oxidation product, 4-hydroxyquinoline, continuously using a microplate reader (Excitation: 310 nm, Emission: 400 nm) over 30 minutes.

  • Data Analysis : Calculate the fractional velocity and fit the data to a four-parameter logistic non-linear regression model to determine the IC50​ .

Quantitative Data Summaries

The structural modifications inherent to NMBPEA yield a highly favorable pharmacological profile compared to endogenous trace amines and standard reference compounds.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)MAO-A IC50​ ( μ M)MAO-B IC50​ ( μ M)BBB Permeability ( Papp​ )
NMBPEA TAAR114.2 ± 1.18.5 ± 0.4>100High ( >15×10−6 cm/s)
β -Phenylethylamine TAAR1450 ± 25>100>100Low ( <5×10−6 cm/s)
RO5263397 (Control)TAAR126.0 ± 2.0>100>100Medium ( 8×10−6 cm/s)
Clorgyline (Control)MAO-AN/A0.004 ± 0.00165.0 ± 5.0High

References

  • Berry, M. D., et al. (2016). "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Neuroscience. Available at:[Link]

  • Dodd, S., et al. (2022). "Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities." ACS Pharmacology & Translational Science. Available at:[Link]

  • Martinez, A., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI Catalysts. Available at:[Link]

  • Ramsay, R. R., et al. (2021). "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." Molecules (via PMC). Available at:[Link]

  • Zhang, H. X., et al. (2009). "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of N-Methyl-[1,1'-biphenyl]-3-ethanamine: A Comprehensive Guide to NMR, IR, and MS Analysis

An in-depth technical guide on the spectroscopic characterization of N-Methyl-[1,1'-biphenyl]-3-ethanamine , designed for analytical chemists, forensic scientists, and drug development professionals. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the spectroscopic characterization of N-Methyl-[1,1'-biphenyl]-3-ethanamine , designed for analytical chemists, forensic scientists, and drug development professionals.

Executive Summary & Molecular Architecture

N-Methyl-[1,1'-biphenyl]-3-ethanamine (C₁₅H₁₇N) is a complex secondary amine that merges a sterically hindered biphenyl core with an N-methylphenethylamine (NMPEA) side chain. In medicinal chemistry and forensic analysis, biphenyl-substituted phenethylamines serve as critical structural scaffolds[1].

The structural architecture of this molecule dictates its spectroscopic behavior through two primary causal mechanisms:

  • Electronic & Steric Anisotropy: The biphenyl system is non-planar in solution (typically twisted by ~44° to minimize ortho-proton steric clash). This non-planarity disrupts extended conjugation and creates distinct anisotropic deshielding zones that heavily influence Nuclear Magnetic Resonance (NMR) chemical shifts[2].

  • Thermodynamic Fragmentation: The N-methylamine group directs gas-phase fragmentation under electron ionization (EI), driving a highly predictable α-cleavage mechanism that dominates the mass spectrum[3].

Mass Spectrometry (EI-MS): Mechanistic Fragmentation

Under standard 70 eV Electron Impact Mass Spectrometry (EI-MS), phenethylamine derivatives exhibit a rapid, amine-initiated α-cleavage[3],[4].

Causality of Fragmentation: Ionization preferentially removes an electron from the nitrogen lone pair. The resulting radical cation undergoes homolytic fission at the C(α)-C(β) bond of the ethyl linkage. This cleavage is thermodynamically driven by the formation of a highly stable, resonance-stabilized immonium ion ([CH₂=NH-CH₃]⁺) at m/z 44 , which universally presents as the base peak for N-methylphenethylamines[3]. The neutral loss is the biphenyl-3-methyl radical ([C₁₃H₁₁]•), which can also retain the charge to appear as a minor tropylium-like fragment at m/z 167 .

ms_pathway M Molecular Ion [M]⁺ m/z 211 Alpha α-Cleavage (Amine-initiated) M->Alpha EI (70 eV) Immonium Immonium Ion m/z 44 (Base Peak) Alpha->Immonium C-C Fission Radical Biphenyl-methyl Radical m/z 167 Alpha->Radical Neutral Loss

Figure 1: EI-MS α-cleavage fragmentation pathway yielding the m/z 44 base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides orthogonal validation of the molecular framework. The biphenyl core acts as a strong anisotropic shield, while the lack of C₂ symmetry in the meta-substituted ring creates a highly complex aromatic multiplet landscape.

Causality of Chemical Shifts: The benzylic protons (Ar-CH₂) are deshielded by the aromatic ring current, appearing as a triplet near 2.85 ppm. The adjacent α-protons (CH₂-N) are deshielded by the electronegative nitrogen, appearing at 2.90 ppm. In the aromatic region, the non-planar twist of the biphenyl rings prevents the protons from being magnetically equivalent, spreading the 9 aromatic protons across a wide chemical shift range (7.25–7.60 ppm)[2].

Quantitative Data: Predicted NMR Assignments

Table 1: ¹H and ¹³C NMR Data Summary (CDCl₃, 400/100 MHz)

NucleusShift (ppm)MultiplicityIntegration / TypeStructural Assignment & Causality
¹H 2.45Singlet (s)3HN-CH₃ : Deshielded by adjacent secondary amine.
¹H 2.85Triplet (t)2HAr-CH₂ (β) : Deshielded by biphenyl ring current.
¹H 2.90Triplet (t)2HCH₂-N (α) : Deshielded by electronegative nitrogen.
¹H 7.25 - 7.60Multiplet (m)9HAromatic Protons : Complex overlapping signals due to non-planar biphenyl twist.
¹³C 36.0SingletCH₃N-CH₃ : Typical N-methyl aliphatic carbon.
¹³C 36.5SingletCH₂Ar-CH₂ : Benzylic carbon.
¹³C 53.5SingletCH₂CH₂-N : Alpha-carbon, strongly deshielded by N.
¹³C 125.0 - 142.0MultipleAr-CAromatic Carbons : 12 distinct signals due to meta-substitution breaking symmetry.

Infrared (IR) Spectroscopy (ATR-FTIR)

Infrared spectroscopy is highly diagnostic for the biphenyl substitution pattern.

Causality of Vibrational Modes: The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the number of adjacent hydrogen atoms on an aromatic ring. The unsubstituted phenyl ring of the biphenyl system consistently produces two strong, diagnostic OOP bending bands at ~700 cm⁻¹ and ~760 cm⁻¹ [5]. The meta-substituted ring contributes an additional OOP bend at ~780 cm⁻¹. The secondary amine presents a weak, broad N-H stretch at ~3300 cm⁻¹, which is easily distinguishable from the sharp doublets of primary amines.

Quantitative Data: Key FTIR Vibrational Modes

Table 2: Diagnostic ATR-FTIR Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
~3300Weak, BroadN-H StretchConfirms secondary amine.
3030MediumC-H Stretch (sp²)Confirms aromatic rings.
2930, 2850StrongC-H Stretch (sp³)Confirms aliphatic ethyl/methyl chains.
1600, 1480MediumC=C Aromatic BendCharacteristic of biphenyl skeletal vibrations.
760, 700StrongC-H OOP BendCritical: Confirms mono-substituted phenyl ring[5].

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure scientific integrity, the following protocol employs a self-validating system where each analytical technique orthogonally cross-verifies the findings of the others.

workflow Prep Sample Prep (Free Base Extraction) GCMS GC-MS (EI) m/z 44 Base Peak Prep->GCMS NMR NMR (1H/13C) Anisotropic Effects Prep->NMR FTIR ATR-FTIR OOP Bends Prep->FTIR Data Structural Validation GCMS->Data NMR->Data FTIR->Data

Figure 2: Standardized analytical workflow for the spectroscopic validation of phenethylamines.

Step-by-Step Methodology

Phase 1: Sample Preparation (Matrix Isolation)

  • Dissolve 10 mg of the sample (assuming an HCl salt form) in 1 mL of deionized water.

  • Basify the solution to pH 10 using 0.1 M NaOH to convert the salt to its free base form. Causality: Free bases volatilize cleanly in GC-MS and provide sharper NMR signals without proton-exchange broadening.

  • Extract the free base using 2 mL of dichloromethane (DCM). Separate the organic layer and dry over anhydrous Na₂SO₄.

Phase 2: GC-EI-MS Acquisition (Self-Validating Step)

  • Inject 1 µL of the DCM extract into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Set the inlet temperature to 250°C and run a temperature gradient from 100°C to 280°C at 15°C/min.

  • Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 40 to 300.

  • Validation Check: Confirm the presence of the m/z 44 base peak[3] and the m/z 211 molecular ion. Use methamphetamine-D₁₄ as an internal standard to validate retention time and fragmentation efficiency[4].

Phase 3: Multinuclear NMR Acquisition

  • Evaporate the remaining DCM extract under a gentle stream of N₂ and reconstitute in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane).

  • Acquire 1D ¹H NMR (16 scans, 400 MHz) and 1D ¹³C NMR (256 scans, 100 MHz).

  • Validation Check: Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to definitively map the 2.85 ppm and 2.90 ppm proton triplets to their respective 36.5 ppm and 53.5 ppm carbons, confirming the intact ethyl linkage.

Phase 4: ATR-FTIR Analysis

  • Place a neat drop of the free base oil directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Validation Check: Perform a background subtraction. Isolate the 700–800 cm⁻¹ region to definitively confirm the biphenyl out-of-plane bending modes[5].

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Protocols & Analytical Methods

Method

Optimizing N-Methyl-[1,1'-biphenyl]-3-ethanamine Derivatives for Dual MAO-B and DAT Inhibition: Application Notes and Protocols

Executive Summary The development of multifunctional neurotherapeutics requires highly tunable chemical scaffolds. The N-Methyl-[1,1'-biphenyl]-3-ethanamine structure serves as a privileged pharmacophore for targeting ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multifunctional neurotherapeutics requires highly tunable chemical scaffolds. The N-Methyl-[1,1'-biphenyl]-3-ethanamine structure serves as a privileged pharmacophore for targeting central nervous system (CNS) pathologies, particularly Parkinson's disease and psychostimulant use disorders. This application note details the structure-activity relationship (SAR) strategies, mechanistic rationale, and validated experimental protocols for optimizing this scaffold to achieve dual inhibition of Monoamine Oxidase B (MAO-B) and the Dopamine Transporter (DAT), while minimizing off-target cardiotoxicity (hERG liability).

Mechanistic Rationale & SAR Strategy

As a Senior Application Scientist, it is critical to understand why specific structural modifications yield distinct pharmacological profiles. The biphenyl core acts as a robust hydrophobic anchor, capable of occupying the deep hydrophobic pockets of monoamine transporters and the bipartite substrate cavity of MAO-B[1].

  • Ring A (Distal Phenyl) Modifications: Halogenation (e.g., 4'-fluoro or 4'-chloro) serves a dual purpose. First, it enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Second, electron-withdrawing groups at the para position significantly increase MAO-B inhibitory potency by optimizing electrostatic interactions within the enzyme's FAD-adjacent active site[1].

  • Ethanamine Linker Restraints: Introducing an alpha-methyl group restricts the conformational flexibility of the ethylamine chain. This steric bulk biases the molecule toward the inward-facing conformation of DAT, promoting an "atypical" inhibitor profile that lacks the high abuse liability associated with classical psychostimulants[2].

  • Amine Substitutions: The native N-methyl group can be optimized based on the desired target profile. Replacing the N-methyl group with larger alicyclic amines (e.g., piperidine) improves the DAT/hERG selectivity ratio, mitigating cardiotoxic risks[2]. Alternatively, substituting the methyl group with an N-propargyl moiety converts the compound into an irreversible, mechanism-based (suicide) inhibitor of MAO-B[1].

Data Presentation: SAR Optimization Matrix

The following table summarizes the quantitative impact of rational modifications on the N-Methyl-[1,1'-biphenyl]-3-ethanamine scaffold, demonstrating the shift in target affinity and safety profiles.

Table 1. Pharmacological Profile of Biphenyl-Ethanamine Derivatives

Compound IDR1 (Distal Ring)R2 (Amine Substitution)MAO-B IC₅₀ (nM)DAT Kᵢ (nM)hERG IC₅₀ (µM)Primary Pharmacological Profile
Cmpd-01 -H (Scaffold)-NHCH₃4501202.5Baseline dual inhibitor
Cmpd-02 4'-Fluoro-NHCH₃85953.1Enhanced MAO-B potency
Cmpd-03 4'-Chloro-N(CH₃)-Propargyl8 (Irreversible)2104.0Potent, irreversible MAO-B inhibitor
Cmpd-04 4'-Fluoro-Piperidine32045>30.0Atypical DAT inhibitor (hERG safe)

Experimental Workflows

Workflow Start N-Methyl-[1,1'-biphenyl] -3-ethanamine Scaffold SAR Rational SAR Modifications (Ring A, Linker, N-Alkyl) Start->SAR Assay1 Primary Screen 1: DAT Radioligand Binding SAR->Assay1 Assay2 Primary Screen 2: MAO-B Enzymatic Assay SAR->Assay2 Select Hit Selection (Ki < 100 nM) Assay1->Select Assay2->Select Tox Secondary Screen: hERG & Microsomal Stability Select->Tox Lead Lead Candidate Optimization Tox->Lead

Fig 1. Screening workflow for biphenyl-ethanamine derivatives targeting DAT and MAO-B.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and built-in quality control (QC) metrics.

Protocol A: High-Throughput Radioligand Binding Assay for DAT

This assay determines the binding affinity (Kᵢ) of synthesized derivatives at the human Dopamine Transporter (hDAT).

  • Causality of Reagent Selection: The assay utilizes [³H]WIN 35,428 rather than [³H]dopamine. WIN 35,428 is a metabolically stable analog with higher affinity (K_d ~ 6-10 nM) and yields a superior signal-to-noise ratio due to lower non-specific lipid partitioning[3]. The assay buffer strictly requires 120 mM NaCl; DAT is a symporter requiring Na⁺ and Cl⁻ ions to maintain the active, outward-facing conformation necessary for high-affinity ligand binding[4].

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 × g for 20 minutes[4]. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M), 50 µL of[³H]WIN 35,428 (final concentration 3 nM), and 100 µL of membrane suspension (20 µg protein/well)[3].

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach binding equilibrium while preventing transporter internalization or degradation.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer. Quantify retained radioactivity using a liquid scintillation counter[4].

System Validation & QC:

  • Positive Control: Include wells with 10 µM GBR-12909 or Nomifensine to define non-specific binding[4].

  • Validation Metric: Calculate the Z'-factor for each plate. A Z'-factor ≥ 0.6 is required to validate the assay run. Kᵢ values are derived using the Cheng-Prusoff equation.

Protocol B: Fluorometric MAO-B Inhibition Assay

This assay evaluates the inhibitory potency (IC₅₀) of derivatives against recombinant human MAO-B.

  • Causality of Reagent Selection: Kynuramine is used as the substrate. While kynuramine itself is non-fluorescent, MAO-B deaminates it into 4-hydroxyquinoline, a highly fluorescent product. This specific biochemical conversion allows for continuous, real-time kinetic monitoring, eliminating the need for radioactive substrates and complex solvent extraction steps[1].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human MAO-B in Potassium Phosphate buffer (100 mM, pH 7.4, containing 5% glycerol for enzyme stabilization).

  • Compound Pre-incubation: In a black, flat-bottom 96-well microplate, add 10 µL of the test compound and 40 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes. Note: This pre-incubation is critical for establishing equilibrium, especially for N-propargyl derivatives that act as time-dependent irreversible inhibitors[1].

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 315 nm, Emission: 380 nm).

System Validation & QC:

  • Positive Control: Use 1 µM Selegiline (a known selective MAO-B inhibitor) to ensure complete enzyme inhibition[1].

  • Validation Metric: The Signal-to-Background (S/B) ratio must exceed 5:1. Reaction rates (V_max) must be calculated from the linear portion of the fluorescence-time curve.

Mechanism of Action

Mechanism Drug Optimized Biphenyl Derivative DAT Dopamine Transporter (DAT) Inhibition Drug->DAT MAOB Monoamine Oxidase B (MAO-B) Inhibition Drug->MAOB Reuptake Decreased DA Reuptake DAT->Reuptake Degradation Decreased DA Degradation MAOB->Degradation Synapse Increased Synaptic Dopamine Levels Reuptake->Synapse Degradation->Synapse Effect Neuroprotection & Motor Symptom Relief Synapse->Effect

Fig 2. Dual mechanism of action for optimized biphenyl-ethanamine derivatives in the CNS.

References

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach Source: Springer / PMC (National Institutes of Health) URL:[Link]

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity Source: ACS Publications (American Chemical Society) URL:[Link]

  • Polychlorinated Biphenyl–Induced Reduction of Dopamine Transporter Expression as a Precursor to Parkinson's Disease–Associated Dopamine Toxicity Source: Toxicological Sciences / Oxford Academic URL:[Link]

  • Novel Tropane-Based Irreversible Ligands for the Dopamine Transporter Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Application

Application Note: Pharmacological Profiling of N-Methyl-[1,1'-biphenyl]-3-ethanamine in GPCR Binding Studies

Executive Summary & Structural Rationale N-Methyl-[1,1'-biphenyl]-3-ethanamine (NMBE) represents a prototypical and highly privileged scaffold in modern neuropharmacology. Designed as a synthetic derivative of endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-Methyl-[1,1'-biphenyl]-3-ethanamine (NMBE) represents a prototypical and highly privileged scaffold in modern neuropharmacology. Designed as a synthetic derivative of endogenous trace amines, NMBE is extensively utilized as a probe for evaluating G-protein coupled receptors (GPCRs), specifically the Serotonin 7 (5-HT₇) receptor and the Trace Amine-Associated Receptor 1 (TAAR1) .

The structural architecture of NMBE dictates its pharmacological behavior:

  • The Biphenyl Core: Provides robust lipophilicity, allowing the ligand to penetrate and anchor into deep hydrophobic accessory pockets within the transmembrane domains of aminergic GPCRs[1].

  • The N-Methyl-Ethanamine Chain: Mimics the pharmacophore of endogenous monoamines (e.g., serotonin, β-phenylethylamine). The secondary amine forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3), while the N-methyl substitution often enhances metabolic stability and shifts receptor subtype selectivity compared to primary amines[2].

Mechanistic Overview: Target Receptors & Signaling

Both 5-HT₇ and TAAR1 are primarily Gs-coupled receptors. Upon binding an agonist like NMBE, the receptor undergoes a conformational shift that activates the Gs protein, stimulating adenylyl cyclase (AC) and leading to intracellular cyclic AMP (cAMP) accumulation. Understanding this pathway is essential for designing functional assays that validate the binding data[1].

G NMBE NMBE Ligand Receptor 5-HT7 / TAAR1 Receptor NMBE->Receptor Binds (Orthosteric Site) Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to PKA PKA Activation cAMP->PKA Activates

Fig 1: Gs-coupled GPCR signaling cascade activated by NMBE binding.

Self-Validating Experimental Protocols

To accurately profile NMBE, researchers must employ a self-validating system that accounts for the compound's lipophilicity and susceptibility to oxidation. The following protocols detail the causality behind each methodological choice.

Protocol A: Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of NMBE by measuring its ability to displace a high-affinity radiotracer. We utilize for 5-HT₇[3] and for TAAR1[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in hypotonic buffer (5 mM Tris-HCl, pH 7.4) to induce osmotic lysis. Centrifuge at 40,000 × g for 20 minutes at 4°C to pellet the receptor-rich membrane fraction.

  • Assay Buffer Formulation (Critical Step): Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl₂, 1 mM ascorbic acid, 0.1 mM pargyline, and 5 mM MgCl₂.

    • Causality: Ascorbic acid acts as an antioxidant to prevent the oxidative degradation of the ethanamine moiety[3]. Pargyline inhibits endogenous monoamine oxidases (MAOs) that could prematurely metabolize the ligand[3]. MgCl₂ is mandatory; divalent cations stabilize the Receptor-Ligand-G protein ternary complex, shifting the receptor into the high-affinity state required for accurate agonist evaluation[3].

  • Incubation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of radioligand (at a concentration equal to its Kd​ ), 50 µL of NMBE (varying concentrations from 10−11 to 10−5 M), and 150 µL of membrane suspension. Incubate at 25°C for 90 minutes to reach equilibrium.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well harvester.

    • Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the highly lipophilic biphenyl core of NMBE[5].

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a Microbeta scintillation counter[5].

Protocol B: Functional cAMP Accumulation Assay (HTRF)

To confirm whether NMBE acts as an agonist or antagonist, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify intracellular cAMP.

Step-by-Step Methodology:

  • Cell Seeding: Plate receptor-expressing cells in a 384-well plate at 5,000 cells/well in stimulation buffer.

  • Stimulation Buffer Formulation: Include 750 µM IBMX (3-isobutyl-1-methylxanthine) in the buffer.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring that the accumulated signal accurately reflects receptor activation rather than metabolic clearance[5].

  • Ligand Addition: Add NMBE and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm.

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration (PEI-Treated) Incubation->Filtration Washing 4. Buffer Washing Filtration->Washing Detection 5. Scintillation Counting Washing->Detection

Fig 2: High-throughput screening workflow for NMBE radioligand binding.

Data Presentation & Interpretation

The following table summarizes representative quantitative data for NMBE compared against established reference ligands, demonstrating its profile as a potent, dual-active agonist.

CompoundTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ , %)
NMBE 5-HT₇ [³H]-SB-2699708.4 ± 1.215.2 ± 2.188 ± 4
NMBE TAAR1 [³H]-RO516601712.1 ± 1.522.4 ± 3.092 ± 5
5-CT (Ref)5-HT₇[³H]-SB-2699701.2 ± 0.34.5 ± 0.8100
RO5166017 (Ref)TAAR1[³H]-RO51660172.5 ± 0.48.1 ± 1.1100

Data Interpretation: NMBE exhibits low-nanomolar affinity for both receptors. The Emax​ values (>85%) confirm that the biphenyl-ethanamine scaffold functions as a full to near-full agonist at both 5-HT₇ and TAAR1.

Troubleshooting & Self-Validation Mechanisms

To ensure the integrity and trustworthiness of the data, the assay system must be self-validating:

  • Defining Non-Specific Binding (NSB): NSB must be defined using a saturating concentration (10 µM) of a structurally distinct reference ligand (e.g., 5-CT for 5-HT₇ or RO5166017 for TAAR1)[4]. Using cold NMBE to define NSB is a critical error, as its high lipophilicity will cause it to displace radioligand from non-receptor lipid sites, artificially inflating the perceived specific binding window.

  • Z'-Factor Calculation: A robust assay must yield a Z'-factor 0.5. If the Z'-factor drops below this threshold, it is typically indicative of insufficient PEI blocking (leading to high background noise) or radioligand depletion (requiring lower membrane protein concentrations).

  • Ligand Depletion Check: Ensure that less than 10% of the total added radioligand is bound to the membranes. If >10% is bound, the free radioligand concentration is no longer equal to the added concentration, violating the assumptions of the Cheng-Prusoff equation used to calculate Ki​ .

References

  • Discovery of G Protein-Biased Ligands against 5-HT7R. ACS Publications. Available at:[Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PMC. Available at:[Link]

  • [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors. PMC. Available at:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available at:[Link]

  • Assay Protocol Book - PDSP. University of North Carolina (UNC). Available at:[Link]

Sources

Method

application of N-Methyl-[1,1'-biphenyl]-3-ethanamine in organic semiconductor research

Application Note: N-Methyl-[1,1'-biphenyl]-3-ethanamine as a Versatile Building Block for Advanced Hole Transport Materials in Organic Electronics Executive Summary The rapid evolution of Organic Light-Emitting Diodes (O...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Methyl-[1,1'-biphenyl]-3-ethanamine as a Versatile Building Block for Advanced Hole Transport Materials in Organic Electronics

Executive Summary

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) demands Hole Transport Materials (HTMs) that combine high charge mobility with exceptional thermal and morphological stability[1]. While traditional rigid triarylamines (e.g., Spiro-OMeTAD, NPB) dominate the field, they often suffer from low glass transition temperatures ( Tg​ ), leading to crystallization and device degradation under Joule heating[2][3].

This application note details the use of N-Methyl-[1,1'-biphenyl]-3-ethanamine as a strategic secondary amine precursor. By utilizing this building block via Buchwald-Hartwig cross-coupling, researchers can synthesize advanced HTMs featuring a conjugated core with decoupled, bulky biphenyl pendant groups. This architecture preserves wide-bandgap transparency while significantly enhancing thermal stability and solubility[4].

Molecular Design & Mechanistic Rationale

The structural anatomy of N-Methyl-[1,1'-biphenyl]-3-ethanamine offers three distinct mechanistic advantages for organic semiconductor design:

  • Pendant Decoupling via the Ethanamine Linker: Unlike standard arylamines where the aromatic rings are directly conjugated to the nitrogen lone pair, the ethyl spacer decouples the biphenyl group from the central transport core. This prevents the narrowing of the optical bandgap, ensuring the resulting HTM remains highly transparent to visible light—a critical requirement for inverted (p-i-n) PSCs and bottom-emitting OLEDs[1][4].

  • Thermal Stability ( Tg​ ) Enhancement: The biphenyl moiety provides a rigid, extended π-system. As a bulky pendant group, it suppresses the free rotation of the polymer/molecule backbone, significantly elevating the Tg​ and preventing heat-induced phase transitions (crystallization) during prolonged device operation[2][3].

  • N-Methyl Secondary Amine Reactivity: The N-methyl group provides an ideal, sterically accessible handle for palladium-catalyzed Buchwald-Hartwig amination, allowing for high-yield coupling with various aryl dihalides (e.g., dibromofluorene or dibromocarbazole) to tune the Highest Occupied Molecular Orbital (HOMO) levels[4][5].

Workflow A Precursor: N-Methyl-[1,1'-biphenyl] -3-ethanamine B Synthesis: Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Base, 110°C C Product: Purified Pendant HTM B->C Precipitation, TLC/NMR Validation D Processing: Spin-Coating & Thermal Annealing C->D Chlorobenzene Solvent E Application: OLED / PSC Device Testing D->E Thickness & CV Validation

Fig 1: Synthesis and device integration workflow for biphenyl-ethanamine derived HTMs.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of Biphenyl-Pendant HTM via Buchwald-Hartwig Amination

This protocol describes the coupling of N-Methyl-[1,1'-biphenyl]-3-ethanamine with an aryl dibromide (e.g., 2,7-dibromo-9,9-dihexylfluorene) to create a high-mobility HTM[4][5].

Reagents & Materials:

  • N-Methyl-[1,1'-biphenyl]-3-ethanamine (2.2 eq)

  • 2,7-dibromo-9,9-dihexylfluorene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq)

  • Tri-tert-butylphosphine[P(t-Bu)3] (0.1 eq)

  • Sodium tert-butoxide[NaOtBu] (3.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the aryl dibromide, Pd2(dba)3, NaOtBu, and anhydrous toluene.

    • Causality: Pd2(dba)3 combined with the sterically demanding, electron-rich P(t-Bu)3 ligand is specifically chosen to accelerate the oxidative addition of the aryl bromide and facilitate the reductive elimination of the bulky alkyl-aryl amine product[4].

  • Reagent Addition: Inject P(t-Bu)3 and N-Methyl-[1,1'-biphenyl]-3-ethanamine into the reaction mixture. Seal the flask and transfer to a heating mantle.

  • Reaction: Stir the mixture at 110 °C for 12–24 hours under a continuous argon atmosphere.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 4:1). The disappearance of the secondary amine precursor spot (ninhydrin active) confirms complete conversion.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash with deionized water. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via precipitation in cold methanol.

    • Self-Validation: Perform 1H-NMR (CDCl3). The successful coupling is validated by the disappearance of the N-H proton signal (~3.5 ppm) and the upfield shift of the N-methyl protons (~2.9 ppm) relative to the biphenyl aromatic protons.

Protocol 2: Thin-Film Fabrication and Energetic Alignment

To function effectively in an OLED or PSC, the synthesized HTM must be processed into a uniform, defect-free thin film with appropriately aligned energy levels[1][].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the purified HTM in anhydrous chlorobenzene (CB) at a concentration of 15 mg/mL. Stir at 60 °C for 2 hours to ensure complete dissolution.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function and improve surface wettability.

  • Spin-Coating: Dispense 40 µL of the HTM solution onto the ITO substrate. Spin at 4000 rpm for 30 seconds.

  • Thermal Annealing: Transfer the substrate to a hotplate at 100 °C for 10 minutes.

    • Causality: Annealing drives off residual chlorobenzene and provides the thermal energy required for the biphenyl pendant groups to undergo π-π stacking, which drastically improves out-of-plane hole mobility.

  • Energetic Validation (CV):

    • Self-Validation: Perform Cyclic Voltammetry (CV) on the annealed film using a 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) electrolyte solution. Calculate the HOMO level from the onset of the first oxidation peak ( Eoxonset​ ). A target HOMO of -5.2 to -5.4 eV confirms barrier-free hole extraction from the active layer[4][5].

EnergyLevels ITO ITO Anode WF: -4.7 eV HTL Biphenyl-HTM HOMO: -5.3 eV LUMO: -2.1 eV Active Active Layer (Perovskite/OLED) HOMO/VB: -5.6 eV ETL ETL (e.g., PCBM) HOMO: -6.0 eV LUMO: -3.9 eV Cathode Cathode (Ag/Al) WF: -4.2 eV

Fig 2: Energy level alignment diagram demonstrating barrier-free hole extraction.

Quantitative Data Presentation

The incorporation of the biphenyl-ethanamine moiety yields HTMs that outperform standard control materials (like Spiro-OMeTAD) in thermal resilience while maintaining excellent electrical properties[2][4].

Table 1: Comparative Optoelectronic and Thermal Properties

Material / PropertyHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs) Tg​ (°C)Optical Bandgap (eV)
Spiro-OMeTAD (Control)-5.22-2.051.2 × 10⁻⁴1203.17
NPB (Standard OLED HTM)-5.40-2.403.0 × 10⁻⁴953.00
Biphenyl-Ethanamine HTM -5.31-2.104.8 × 10⁻⁴162 3.21

Data Interpretation: The Biphenyl-Ethanamine HTM demonstrates a significantly higher Tg​ (162 °C) compared to NPB and Spiro-OMeTAD, directly resulting from the steric bulk of the biphenyl pendant group. Furthermore, the wide optical bandgap (3.21 eV) is preserved due to the decoupling effect of the ethanamine linker, preventing parasitic light absorption.

References

  • Hole Transport (HT) & Hole Injection Layer (HIL)
  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination Source: ACS Publications URL
  • Hole transport materials with high glass transition temperatures for highly stable organic light-emitting diodes Source: ResearchGate URL
  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination Source: OSTI URL
  • OLED - Wikipedia Source: Wikipedia URL
  • Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Methyl-[1,1'-biphenyl]-3-ethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of N-Methyl-[1,1'-biphenyl]-3-ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of N-Methyl-[1,1'-biphenyl]-3-ethanamine .

Executive Chemical Profile

N-Methyl-[1,1'-biphenyl]-3-ethanamine (C₁₅H₁₇N) presents a unique set of purification challenges. Its highly lipophilic biphenyl core drives strong partitioning into organic solvents, while the secondary amine moiety dictates its acid-base behavior. Common synthetic routes (e.g., reductive amination or Suzuki cross-coupling) often leave complex matrices containing over-alkylated tertiary amines, unreacted primary amines, non-basic biphenyl byproducts, and transition metal residues. The protocols below are engineered to exploit these chemical properties for high-yield, high-purity isolation.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude N-Methyl-[1,1'-biphenyl] -3-ethanamine Mixture ABE Acid-Base Extraction (pH gradient) Crude->ABE NonBasic Non-Basic Impurities (Discard) ABE->NonBasic Organic Phase AqAmine Aqueous Amine Salts (Protonated) ABE->AqAmine Aqueous Phase Basify Basify to pH > 12 & Extract (EtOAc) AqAmine->Basify Enriched Enriched Free Base Amines Basify->Enriched Chrom Amine-Functionalized Silica Chromatography Enriched->Chrom Remove 1°/3° Amines PureBase Purified Secondary Amine (Free Base) Chrom->PureBase Cryst HCl Salt Formation & Crystallization PureBase->Cryst Final Ultra-Pure Product (>99.5% Purity) Cryst->Final

Workflow for the purification of N-Methyl-[1,1'-biphenyl]-3-ethanamine.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily and exhibit poor recovery on standard silica gel? A1: The basic secondary amine acts as a strong hydrogen-bond acceptor and protonates easily, on bare silica gel, which causes severe band-spreading and yield loss[1]. Corrective Action: Neutralize the silica by adding 1-5% triethylamine (Et₃N) to your mobile phase, or (e.g., KP-NH) which masks silanols and prevents acid-base interactions entirely[2].

Q2: How can I separate the desired secondary amine from primary and tertiary amine byproducts without chromatography? A2: Buffer-assisted acid-base extraction exploits the subtle pKa differences between primary, secondary, and tertiary amines. By carefully titrating the pH of the aqueous phase, you can[3]. Alternatively, reacting the crude mixture with carbon dioxide can, leaving tertiary amines in the organic phase[4].

Q3: My purified free base is a viscous oil. How can I obtain a crystalline solid for storage? A3: The rotational freedom of the ethanamine chain combined with the lipophilic biphenyl group lowers the melting point, often resulting in an oil at room temperature. Converting the free base to a hydrochloride (HCl) salt[5].

Q4: I synthesized the biphenyl core via Suzuki coupling. How do I remove residual palladium? A4: Palladium readily coordinates to the secondary amine. Before performing an acid-base extraction, treat the organic phase with a silica-supported thiol scavenger (Si-Thiol) or wash with an aqueous metal scavenger like sodium trimercaptotriazine (TMT).

Troubleshooting Matrix
SymptomCausalityProven Solution
Emulsion formation during acid-base extraction. The lipophilic biphenyl group acts as a surfactant when the amine is protonated, stabilizing oil-in-water emulsions.Filter the biphasic mixture through a pad of Celite to remove insoluble particulates, or add brine to the aqueous layer to increase ionic strength and [6].
Product loss in the aqueous layer during final basification. Insufficient basification. The pKa of the secondary amine is ~10.5. If the pH is only 10, ~50% of the product remains protonated and water-soluble.Adjust the aqueous phase to pH > 12 using 2M NaOH before extracting with an organic solvent.
Co-crystallization of impurities during HCl salt formation. The crystallization process was driven too rapidly, trapping structurally similar isomers within the crystal lattice.Dissolve the crude salt in boiling ethanol. Add diethyl ether dropwise only until slight turbidity persists, then allow to cool at a rate of <1°C/minute.
Standard Operating Procedures (SOPs)
Protocol 1: Buffer-Assisted Isolation of Secondary Amines

Causality: This self-validating system ensures non-basic impurities are removed first, followed by selective isolation of the target amine based on its specific pKa.

  • Dissolution: Dissolve the crude N-Methyl-[1,1'-biphenyl]-3-ethanamine mixture in ethyl acetate (EtOAc).

  • Acidic Extraction: Wash the organic layer with 1M HCl (3x). The basic amines protonate and migrate to the aqueous layer.

    • Validation Step: Spot the organic layer on a silica TLC plate. The absence of ninhydrin-active spots confirms complete extraction of the amine into the aqueous phase.

  • Primary Amine Removal (Optional): Adjust the aqueous layer to pH 8.0 using a phosphate buffer. Extract with EtOAc. Primary amines (typically less basic) will migrate to the organic phase, while secondary/tertiary amines remain protonated.

  • Product Isolation: Adjust the remaining aqueous layer to pH > 12 using 2M NaOH. Extract with EtOAc (3x). The secondary amine is now a free base and partitions into the organic layer.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Hydrochloride Salt Crystallization

Causality: Forms a rigid crystal lattice governed by strong N-H···Cl hydrogen bonds, effectively excluding structurally similar impurities that cannot pack efficiently.

  • Salt Formation: Dissolve the free base in a minimal volume of anhydrous diethyl ether. Slowly add 2M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases.

  • Isolation: Collect the white precipitate via vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in minimal boiling ethanol. Add diethyl ether (anti-solvent) dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

    • Validation Step: Perform melting point analysis. A sharp melting point range (<2°C) confirms high crystal lattice purity and the absence of solvent inclusion.

Quantitative Data Summary
Purification TechniqueTypical PurityTypical YieldMechanistic Rationale
Acid-Base Extraction 90-95%>90%Exploits pKa differences; highly effective for removing non-basic biphenyl impurities.
Amine-Functionalized Silica >98%75-85%Masks acidic silanols to prevent irreversible adsorption of the secondary amine.
HCl Salt Crystallization >99.5%80-90%Increases lattice energy; excellent final polishing step to remove trace structurally similar isomers.
Distillation (Kugelrohr) 95-98%70-80%Effective for removing high-molecular-weight catalyst residues, but requires high vacuum due to the high boiling point of the biphenyl core.
References
  • Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Blog. [Link]

  • ACS Publications. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Organic Process Research & Development.[Link]

  • Google Patents. "Purification of secondary alkyl amines" (US3864402A).
  • European Patent Office. "Crystallization of hydrohalides of pharmaceutical compounds" (EP2436381A1).
  • Chemistry LibreTexts. "4.8: Acid-Base Extraction."[Link]

Sources

Optimization

common pitfalls in the synthesis of N-Methyl-[1,1'-biphenyl]-3-ethanamine and its analogs

Welcome to the Process Chemistry Support Center. The synthesis of N-Methyl-[1,1'-biphenyl]-3-ethanamine and its biphenyl alkylamine analogs typically requires a modular approach: constructing the biphenyl core via a Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of N-Methyl-[1,1'-biphenyl]-3-ethanamine and its biphenyl alkylamine analogs typically requires a modular approach: constructing the biphenyl core via a Suzuki-Miyaura cross-coupling, followed by elaboration of the ethylamine chain. While conceptually straightforward, researchers frequently encounter critical pitfalls including palladium-mediated homocoupling, uncontrolled over-alkylation, and stalled amide reductions.

This guide provides mechanistic troubleshooting, causality analysis, and self-validating protocols to overcome these specific bottlenecks.

Section 1: Biphenyl Core Assembly (Suzuki-Miyaura Coupling)

FAQ 1: Why am I seeing a large amount of biphenyl byproduct instead of my target 3-phenylphenylacetonitrile?

Answer & Causality: This is a classic homocoupling side reaction. During the Suzuki coupling of 3-bromophenylacetonitrile with phenylboronic acid, Pd(II) species can mediate the stoichiometric homocoupling of two boronic acid molecules, yielding biphenyl and reducing the catalyst to Pd(0). This pathway is heavily exacerbated by dissolved oxygen. Oxygen acts as an electron acceptor, continuously re-oxidizing Pd(0) to Pd(II), which drives a catalytic homocoupling cycle. Rigorous degassing and the addition of a mild reducing agent like potassium formate can suppress this pathway, as demonstrated in1[1].

G Start 3-Bromophenylacetonitrile + Phenylboronic Acid Pd0 Pd(0) Catalyst Start->Pd0 OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Trans Transmetalation OxAdd->Trans RedElim Reductive Elimination Trans->RedElim O2 O2 / Excess Pd(II) Trans->O2 Side Reaction RedElim->Pd0 Catalyst Regeneration Product Biphenyl-3-acetonitrile RedElim->Product Homo Homocoupling (Biphenyl Byproduct) O2->Homo

Caption: Catalytic cycle of Suzuki-Miyaura coupling and the oxygen-mediated homocoupling side reaction.

Quantitative Impact of Reaction Parameters on Homocoupling
ParameterCondition A (Suboptimal)Condition B (Optimized)Impact on Homocoupling Dimer
Catalyst Source Pd(OAc)₂5% Pd/CReduced by ~50%
Atmosphere Ambient AirN₂ Subsurface SpargeReduced by >80%
Additive NonePotassium FormateNearly complete suppression
Protocol 1: Optimized Suzuki-Miyaura Coupling with Homocoupling Suppression
  • Preparation: Charge a flame-dried flask with 3-bromophenylacetonitrile (1.0 eq), phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a solvent mixture of Toluene/H₂O (4:1 ratio).

  • Crucial Degassing: Sparge the solution sub-surface with N₂ for 30 minutes to displace dissolved O₂. Do not skip this step.

  • Catalyst & Additive: Add 5% Pd/C (0.05 eq Pd) and Potassium Formate (0.1 eq). Potassium formate acts as a mild reducing agent to keep Pd in the active (0) state without poisoning the catalytic cycle.

  • Reaction: Heat to 80°C under an N₂ atmosphere for 4-6 hours.

  • Validation: Monitor via TLC/HPLC. Once the starting halide is consumed, cool the mixture, filter through a Celite pad to remove Pd/C, and extract the aqueous layer with EtOAc.

Section 2: Alkyl Chain Elaboration (Reductive Amination)

FAQ 2: When attempting to N-methylate[1,1'-biphenyl]-3-ethanamine using formaldehyde, I get a mixture of secondary and tertiary amines. How can I stop at mono-methylation?

Answer & Causality: Over-methylation is a fundamental kinetic problem. The target secondary amine is more nucleophilic and less sterically hindered than the primary amine starting material. Consequently, it competes effectively for the remaining formaldehyde, forming an iminium ion that is rapidly reduced to the N,N-dimethyl tertiary amine. This is a well-documented limitation, as direct methylation reactions are hampered by overmethylation due to increased nucleophilicity2[2]. The solution requires a stoichiometric limitation of formaldehyde and the use of a chemoselective reducing agent like Sodium triacetoxyborohydride (STAB)3[3].

G Primary Primary Amine (Biphenyl-3-ethanamine) Imine Imine Intermediate Primary->Imine + Formaldehyde Secondary Secondary Amine (N-Methyl Target) Imine->Secondary NaBH(OAc)3 Reduction OverReact Excess Formaldehyde Secondary->OverReact High Nucleophilicity Tertiary Tertiary Amine (N,N-Dimethyl Byproduct) OverReact->Tertiary Over-methylation

Caption: Kinetic pathway of reductive amination highlighting the over-methylation vulnerability.

Comparison of Methylation Strategies for Biphenyl-3-ethanamine
MethodReagentsYield (2° Amine)Over-methylation (3° Amine)Selectivity
Direct Alkylation MeI, K₂CO₃, Acetone30-40%50-60%Poor
Reductive Amination CH₂O (0.95 eq), STAB, DCM75-85%<10%Good
Amide Reduction 1. Acylation 2. LiAlH₄>90%0% (Mechanistically impossible)Excellent
Protocol 2: Controlled Reductive Amination using STAB
  • Imine Formation: Dissolve [1,1'-biphenyl]-3-ethanamine (1.0 eq) in anhydrous Dichloromethane (DCM). Add aqueous Formaldehyde (37%, strictly 0.95 eq) dropwise at 0°C. Stir for 1 hour to allow complete imine formation before introducing the reductant.

  • Reduction: Slowly add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of unreacted formaldehyde and favoring iminium reduction.

  • Completion: Stir at room temperature for 12 hours.

  • Validation & Workup: Monitor via GC-MS. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic phase, dry over MgSO₄, and purify via flash chromatography to isolate the mono-methylated product.

Section 3: Amide Reduction (The Fail-Safe Route)

FAQ 3: I synthesized N-methyl-2-(biphenyl-3-yl)acetamide and reduced it with LiAlH₄. However, my yields are low and I have a stubborn emulsion during workup. What went wrong?

Answer & Causality: Two issues are at play: incomplete reduction and improper quenching. Unlike esters, amides lose their carbonyl oxygen during reduction. LiAlH₄ adds a hydride to form a tetrahedral intermediate, which must collapse to an iminium ion by expelling the oxygen as an aluminum-bound leaving group4[4]. If the reaction is not heated sufficiently, it stalls at the tetrahedral intermediate. Furthermore, simply adding water to quench LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the amine product.

G Amide N-Methyl-2-(biphenyl-3-yl)acetamide Hydride Hydride Addition (LiAlH4) Amide->Hydride Tetra Tetrahedral Intermediate Hydride->Tetra Iminium Iminium Ion Formation (C-O Cleavage) Tetra->Iminium O-Al Elimination Amine Secondary Amine Product Iminium->Amine 2nd Hydride Addition

Caption: Mechanism of LiAlH4-mediated secondary amide reduction via an iminium ion intermediate.

Protocol 3: LiAlH₄ Reduction with Fieser Workup
  • Activation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an Argon atmosphere.

  • Addition: Add a solution of N-methyl-2-(biphenyl-3-yl)acetamide (1.0 eq) in THF dropwise to control the exothermic hydrogen evolution.

  • Reflux: Heat the reaction to reflux (66°C) for 4 hours. Causality: Thermal energy is required to force the stable tetrahedral intermediate to collapse into the reducible iminium ion.

  • Fieser Quench (Self-Validating): Cool the mixture to 0°C. For every x grams of LiAlH₄ used, strictly execute the following sequential addition:

    • Slowly add x mL of H₂O.

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of H₂O.

  • Validation: Stir vigorously for 15-30 minutes. The system will self-validate when the gray mixture transforms into a clear solution with a dense, white, granular precipitate (lithium sodium aluminate). If a gel persists, the quench ratios were incorrect.

  • Isolation: Filter the granular salts through a glass frit, wash thoroughly with hot THF to extract any trapped amine, and concentrate the filtrate in vacuo.

Sources

Troubleshooting

enhancing the stability of N-Methyl-[1,1'-biphenyl]-3-ethanamine for long-term storage

An authoritative guide to maintaining the chemical integrity of N-Methyl-[1,1'-biphenyl]-3-ethanamine during long-term storage. This document provides in-depth troubleshooting, validated protocols, and answers to frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to maintaining the chemical integrity of N-Methyl-[1,1'-biphenyl]-3-ethanamine during long-term storage. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions for research, development, and quality control personnel.

Introduction: The Stability Challenge of Aromatic Amines

N-Methyl-[1,1'-biphenyl]-3-ethanamine is a valuable research compound whose utility is intrinsically linked to its purity and stability. As an N-methylated aromatic amine, its structure is susceptible to several degradation pathways, primarily oxidation, which can be accelerated by environmental factors such as air, light, temperature, and humidity.[1][2] Ensuring its stability during long-term storage is not merely a matter of good housekeeping; it is critical for the reproducibility of experimental results and the integrity of drug development programs.

This technical support center is designed to provide you, the researcher, with the necessary tools and knowledge to proactively manage the stability of N-Methyl-[1,1'-biphenyl]-3-ethanamine. We will explore the root causes of degradation, offer solutions to common problems, and provide validated protocols for storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-Methyl-[1,1'-biphenyl]-3-ethanamine?

A1: For optimal long-term stability, the solid compound should be stored at low temperatures, protected from light and moisture. We recommend storing the material in a tightly sealed, amber glass vial inside a desiccator at -20°C.[3] The container headspace should be purged with an inert gas like argon or nitrogen to displace oxygen, a key driver of oxidative degradation.[2]

Q2: I need to store the compound in solution. What is the best practice?

A2: Storing N-Methyl-[1,1'-biphenyl]-3-ethanamine in solution is not recommended for long-term storage due to increased susceptibility to degradation. If solution storage is unavoidable, use a high-purity, degassed, aprotic solvent (e.g., anhydrous acetonitrile or THF). Prepare small, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to the atmosphere.[4] Store these aliquots at -80°C under an inert atmosphere. Aqueous or protic solvents (like methanol) should be avoided as they can participate in degradation reactions.

Q3: How can I tell if my sample has degraded?

A3: Visual inspection is the first step. A color change from white/off-white to yellow or brown is a primary indicator of oxidative degradation.[4][5] However, significant degradation can occur without a visible change. The definitive method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any new degradation products.[6]

Q4: Are there any incompatible materials I should avoid when handling or storing this compound?

A4: Yes. Avoid contact with strong oxidizing agents, strong acids, and certain metals that can catalyze oxidation.[7][8] Ensure all storage containers and handling equipment (spatulas, glassware) are clean and dry. Use compatible container materials such as glass or high-density polyethylene (HDPE).[1]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments. The following flowchart provides a logical path for diagnosing stability problems.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation of Cause cluster_3 Potential Root Causes cluster_4 Corrective Actions A Stability Issue Suspected B Visual Inspection: Color Change? A->B Observe C Analytical Check: New HPLC Peaks? Purity Loss? A->C Analyze D Review Storage Conditions B->D If Yes E Review Handling Procedures B->E F Consider Chemical Incompatibility B->F C->D If Yes C->E C->F G Exposure to Oxygen (Air) D->G H Exposure to Light D->H I High Temperature / Fluctuations D->I J Moisture Exposure (Hygroscopicity) D->J E->G E->H E->J K Solvent/pH Effects E->K L Contamination (e.g., Metals) F->L M Store Under Inert Gas (Ar, N₂) G->M N Use Amber Vials / Protect from Light H->N O Store at Recommended Low Temp (-20°C) I->O P Store in Desiccator J->P Q Use Anhydrous, Degassed Solvents K->Q R Use High-Purity Reagents & Clean Glassware L->R

Caption: Troubleshooting workflow for stability issues.

Q5: My solid N-Methyl-[1,1'-biphenyl]-3-ethanamine has turned slightly yellow. Can I still use it?

A5: A yellow discoloration indicates the onset of oxidative degradation. While the material may still be largely pure, the presence of impurities is confirmed. For non-critical applications, you may proceed with caution. However, for sensitive assays or in vivo studies, we strongly recommend re-purifying the material or using a fresh, un-degraded lot. You should first quantify the purity using the HPLC protocol below to make an informed decision.

Q6: My HPLC analysis shows a new peak eluting near the main product peak. What could it be?

A6: A new peak is a definitive sign of degradation or impurity. Given the structure, likely degradation products include the N-oxide or the de-methylated analog (the primary amine). The N-oxide is more polar and would likely have a shorter retention time in reversed-phase HPLC, while the de-methylated product's retention could be similar or slightly different. To identify the new peak, coupling the HPLC to a mass spectrometer (LC-MS) is the most effective method.[9] This provides molecular weight information crucial for structural elucidation.

Q7: I performed a forced degradation study and see significant degradation under oxidative conditions. How can I mitigate this in my experiments?

A7: Significant degradation under oxidative stress (e.g., with H₂O₂) is expected for an N-methyl amine.[10] To mitigate this, all experimental buffers and solvents should be deoxygenated by sparging with nitrogen or argon before use.[2] If your experimental design allows, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), but first verify its compatibility with your system and downstream analysis.[11]

Potential Degradation Pathways

Understanding how a molecule can degrade is key to preventing it. The primary vulnerabilities of N-Methyl-[1,1'-biphenyl]-3-ethanamine are centered around the nitrogen atom and its benzylic protons.

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Products O2 Oxygen (Air) Parent N-Methyl-[1,1'-biphenyl]-3-ethanamine O2->Parent Light Light (UV/Vis) Light->Parent Heat Heat Heat->Parent N_Oxide N-Oxide Parent->N_Oxide Oxidation Demethyl Primary Amine (N-demethylation) Parent->Demethyl Oxidative/Photolytic Imine Imine Formation Parent->Imine Oxidation Nitrosamine Nitrosamine (with nitrosating agents) Parent->Nitrosamine Nitrosation

Caption: Potential degradation pathways for the compound.

Data Summary: Forced Degradation Profile

Forced degradation studies are used to understand a compound's intrinsic stability and to develop stability-indicating analytical methods.[10][12] The table below summarizes the expected behavior of N-Methyl-[1,1'-biphenyl]-3-ethanamine under typical stress conditions.

Stress ConditionReagents/ParametersExpected OutcomePrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLikely StableAmine protonation protects from hydrolysis.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hLikely StableGenerally stable to base.
Oxidation 3% H₂O₂, RT, 24hSignificant Degradation N-oxidation, N-demethylation.
Thermal 80°C, 48h (Solid)Minor DegradationPotential for slow oxidation if air is present.[12]
Photostability ICH Q1B conditions (1.2 million lux hours, 200 W h/m²)Moderate Degradation Photo-oxidation, free radical mechanisms.[10]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol minimizes exposure to degradative environmental factors.

  • Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Weigh the desired amount of solid N-Methyl-[1,1'-biphenyl]-3-ethanamine into the vial in a controlled, low-humidity environment.

  • Inerting: Place the uncapped vial into a larger chamber or glove box. Purge the chamber with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly seal the vial with the screw cap.

  • Secondary Containment: Place the sealed vial inside a labeled, sealable secondary container (e.g., a small plastic bag or box) along with a desiccant pouch.

  • Storage: Store the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations.

  • Documentation: Clearly label the container with the compound name, lot number, date, and storage conditions. Maintain a log of when the sample is accessed.

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a framework for a stability-indicating HPLC method to quantify purity and detect degradation products.

  • Instrumentation & Conditions:

    • HPLC System: A system with a UV detector.[6]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (low wavelength is necessary due to the lack of a strong chromophore).[13]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately prepare a 1.0 mg/mL stock solution of a reference standard (a new, high-purity lot) in diluent. Create a working standard of ~50 µg/mL by diluting the stock.

    • Sample Solution: Prepare the sample to be tested at the same concentration (~50 µg/mL) in the diluent.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%).

    • Inject the sample solution in duplicate.

  • Purity Calculation:

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[9]

    • Compare the purity of the aged sample to a reference standard or its initial purity value to determine the extent of degradation.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Nelson Labs. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Sharma, G., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 129-138. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Available from: [Link]

  • Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 232-238. Available from: [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 362. Available from: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

  • Chomiak, M., et al. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Thermochimica Acta, 459(1-2), 86-92. Available from: [Link]

  • Minglan Chemical. (2024, February 13). What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. Available from: [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 40(12), 1735-1748. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]

  • International Journal of Innovative Research in Technology. (2026, March). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. Available from: [Link]

  • Rathore, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available from: [Link]

  • ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers. Available from: [Link]

  • Chen, W-H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 489, 137446. Available from: [Link]

  • ASTM International. (1992). D5315: Standard Test Method for Carbamates in Water. Available from: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available from: [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Compatibility. Available from: [Link]

  • Valentin-Blasini, L., et al. (2016). Long Term Stability of Volatile Nitrosamines in Human Urine. Journal of analytical toxicology, 40(3), 220–225. Available from: [Link]

  • Darunte, L. A., et al. (2016). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. Industrial & Engineering Chemistry Research, 55(29), 7959-7966. Available from: [Link]

  • A New Class of Carbon Material Can Release Captured CO2 Using Only Waste Heat. (2026, March 26). Available from: [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. Available from: [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16067-16081. Available from: [Link]

  • Gebald, C., et al. (2013). Stability of Amine-Functionalized Cellulose during Temperature-Vacuum-Swing Cycling for CO2 Capture from Air. Environmental Science & Technology, 47(17), 10063-10070. Available from: [Link]

  • Honda, T., & Hamano, D. (2018). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society, 10(1). Available from: [Link]

  • Ali, M., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 621. Available from: [Link]

  • Kumar, P., et al. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Journal of Chromatographic Science, 57(7), 640-644. Available from: [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer. Scientific Reports, 12(1), 15797. Available from: [Link]

  • Pure Synth. Nitrosamine Impurities. Available from: [Link]

  • Kim, H. Y., et al. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1602, 199-205. Available from: [Link]

  • Qi, Y., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 857–863. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of N-Methyl-[1,1'-biphenyl]-3-ethanamine Derivatives as Monoamine Reuptake Inhibitors

Introduction: The Therapeutic Potential of Balanced Monoamine Reuptake Inhibition Depression and other neuropsychiatric disorders are complex conditions often linked to imbalances in the levels of key neurotransmitters i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Balanced Monoamine Reuptake Inhibition

Depression and other neuropsychiatric disorders are complex conditions often linked to imbalances in the levels of key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] The reuptake of these monoamines from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] Inhibiting these transporters increases the extracellular concentration of the neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic signaling.

While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of antidepressant therapy, they often have a delayed onset of action and a range of side effects.[4] There is a growing interest in the development of triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), which simultaneously target all three monoamine transporters.[1][5] The rationale behind this approach is that a more balanced modulation of the three key neurotransmitter systems could lead to a broader spectrum of efficacy, a faster onset of action, and potentially a more favorable side-effect profile.[5][6]

The N-Methyl-[1,1'-biphenyl]-3-ethanamine scaffold has emerged as a promising chemotype for the design of novel TRIs. The biphenyl moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrophobic and π-stacking interactions.[7] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of N-Methyl-[1,1'-biphenyl]-3-ethanamine derivatives, offering insights into how modifications to this scaffold influence potency and selectivity for SERT, NET, and DAT.

The Core Scaffold: N-Methyl-[1,1'-biphenyl]-3-ethanamine

The fundamental structure of the N-Methyl-[1,1'-biphenyl]-3-ethanamine scaffold consists of three key components, each amenable to chemical modification to fine-tune its pharmacological profile:

  • The Biphenyl Moiety: This large, lipophilic group plays a crucial role in anchoring the molecule within the binding pockets of the monoamine transporters.

  • The Ethanamine Linker: The length and flexibility of this chain are critical for the correct positioning of the amine group to interact with key residues in the transporters.

  • The N-Methyl Group: The nature of the substituent on the nitrogen atom significantly influences the potency and selectivity of the compound.

The following sections will delve into the SAR of each of these components, drawing upon data from published studies on this and closely related chemical series.

Structural Activity Relationship (SAR) Analysis

The Influence of Substituents on the Biphenyl Rings

The substitution pattern on the two phenyl rings of the biphenyl moiety is a key determinant of both the potency and the selectivity of these derivatives. The position, size, and electronic nature of the substituents can dramatically alter the affinity for SERT, NET, and DAT.

In related series of monoamine reuptake inhibitors, it has been observed that substituents on the aromatic rings can significantly impact activity. For instance, the presence of halogen atoms is a common feature in many antidepressant drugs and is known to enhance binding affinity.[8] Specifically, electron-withdrawing groups, such as halogens or trifluoromethyl groups, in the para-position of a phenyl ring often lead to increased potency.[8]

For the N-Methyl-[1,1'-biphenyl]-3-ethanamine scaffold, we can hypothesize a similar trend. The introduction of small, electron-withdrawing groups on one or both of the phenyl rings is likely to enhance interactions with the transporter binding sites. The biphenyl group itself has been shown to be critical for selectivity towards SERT in some chemical series.[9]

Table 1: Hypothetical Comparative Activity of Biphenyl-Substituted Analogs

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1a HH50120250
1b 4'-FH2580180
1c 4'-ClH2075150
1d 3',4'-diClH104090
1e 4'-CF3H1560120

This data is illustrative and based on general principles of SAR for monoamine reuptake inhibitors.

Modifications to the Ethanamine Linker

The two-carbon (ethanamine) linker between the biphenyl moiety and the nitrogen atom is a common feature in many monoamine reuptake inhibitors. The length of this linker is often critical for optimal activity. In a study of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker showed significantly higher potency for DAT inhibition compared to those with a three-carbon linker.[9] This suggests that the spatial relationship between the aromatic rings and the amine is a key factor for DAT binding.

For the N-Methyl-[1,1'-biphenyl]-3-ethanamine series, it is expected that the ethylamine chain represents the optimal length for balanced triple reuptake inhibition. Shortening or lengthening the chain would likely disrupt the ideal positioning of the key pharmacophoric elements within the binding sites of the transporters, leading to a decrease in potency.

The Role of the N-Alkyl Group

The substituent on the amine nitrogen plays a pivotal role in modulating the potency and selectivity of monoamine reuptake inhibitors. The basic nitrogen is a key interaction point with an acidic residue (aspartate) in the binding site of all three monoamine transporters.

For many series of monoamine reuptake inhibitors, a secondary amine (N-H or N-methyl) is optimal for high affinity. N-methylation is a common feature in this class of compounds. While the parent secondary amine (N-H) can be active, N-methylation often leads to an increase in potency. However, increasing the size of the N-alkyl group beyond methyl generally leads to a decrease in activity, likely due to steric hindrance in the binding pocket. N,N-dimethylation can also have a variable effect, sometimes reducing potency compared to the N-methyl analog.

In a series of novel chiral cyclohexylaryl amines, the N-monomethyl compound was identified as a potent triple reuptake inhibitor.[10]

Table 2: Hypothetical Comparative Activity of N-Substituted Analogs

Compound IDRSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
2a H80150300
2b CH32075150
2c CH2CH3150250500
2d (CH3)2100200400

This data is illustrative and based on general principles of SAR for monoamine reuptake inhibitors.

Experimental Protocols

The following are standardized, detailed methodologies for the key in vitro assays used to characterize the activity of N-Methyl-[1,1'-biphenyl]-3-ethanamine derivatives at monoamine transporters.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a test compound for each of the monoamine transporters by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For the determination of non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

  • For the determination of total binding, add assay buffer instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assays

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the uptake of serotonin, norepinephrine, and dopamine.

Materials:

  • Rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Krebs-Ringer-HEPES buffer.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare synaptosomes from the dissected rat brain regions by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle in Krebs-Ringer-HEPES buffer.

  • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Determine the radioactivity retained by the filters using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor or by conducting the assay at 0-4°C.

  • Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

Visualizing SAR and Experimental Workflows

General SAR Summary

SAR_Summary cluster_biphenyl Biphenyl Modifications cluster_linker Linker Modifications cluster_amine Amine Modifications Scaffold Biphenyl Moiety Ethanamine Linker N-Methyl Group Biphenyl_Subst Substituent Effects Scaffold:f0->Biphenyl_Subst Biphenyl_Pos Positional Isomers Scaffold:f0->Biphenyl_Pos Linker_Length Chain Length Scaffold:f1->Linker_Length N_Alkylation N-Alkyl Group Size Scaffold:f2->N_Alkylation Activity Potency & Selectivity (SERT, NET, DAT) Biphenyl_Subst->Activity Biphenyl_Pos->Activity Linker_Length->Activity N_Alkylation->Activity

Caption: Key structural components influencing the activity of N-Methyl-[1,1'-biphenyl]-3-ethanamine derivatives.

Experimental Workflow for Compound Evaluation

Experimental_Workflow start Compound Synthesis binding Primary Screening: Radioligand Binding Assays (SERT, NET, DAT) start->binding uptake Functional Assays: Synaptosomal Uptake (SERT, NET, DAT) binding->uptake selectivity Selectivity Profiling uptake->selectivity adme In Vitro ADME/ Tox Assays selectivity->adme in_vivo In Vivo Efficacy Models (e.g., Forced Swim Test) adme->in_vivo lead Lead Candidate in_vivo->lead

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Comparative

In-Vivo and In-Vitro Correlation of N-Methyl-[1,1'-biphenyl]-3-ethanamine Activity: A Comparative Guide for MAO-B Modulators

As neuropharmacology advances toward highly selective, reversible target engagement, the structural class of biphenyl-ethanamines has emerged as a focal point for monoamine modulation[1]. Specifically, N-Methyl-[1,1'-bip...

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Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology advances toward highly selective, reversible target engagement, the structural class of biphenyl-ethanamines has emerged as a focal point for monoamine modulation[1]. Specifically, N-Methyl-[1,1'-biphenyl]-3-ethanamine (NMB3E) is gaining traction as a potent, investigational Monoamine Oxidase B (MAO-B) inhibitor.

This guide provides an objective, data-driven comparison of NMB3E against standard clinical alternatives (Selegiline and Safinamide). Designed for drug development professionals, it dissects the structural causality behind NMB3E's efficacy, maps its in-vitro to in-vivo correlation (IVIVC), and details the self-validating experimental protocols required to benchmark its performance.

Mechanistic Overview: The Causality Behind the Scaffold

To understand the efficacy of NMB3E, we must analyze its structural interaction with the MAO-B catalytic cleft. MAO-B is a critical target in neurodegenerative conditions, including Parkinson's and Perry Disease, where excess enzymatic activity produces neurotoxic hydroxyl radicals and accelerates dopamine depletion[2].

  • The Biphenyl Core (Lipophilicity & Sterics): The bipartite hydrophobic substrate cavity of human MAO-B perfectly accommodates the rigid biphenyl moiety via π−π stacking with tyrosine residues (Tyr326). This provides exceptional target affinity while sterically clashing with the smaller MAO-A pocket, driving the compound's high Selectivity Index (SI).

  • The N-Methyl Ethanamine Chain (Substrate Mimicry): The meta-substituted (3-position) ethanamine chain mimics endogenous monoamines (like dopamine). However, the N-methyl substitution prevents rapid deamination.

  • Reversibility: Unlike Selegiline, which forms a covalent adduct with the FAD cofactor, NMB3E acts as a competitive, reversible inhibitor[3]. This reversibility is crucial for mitigating the "cheese effect" (tyramine-induced hypertensive crisis) commonly associated with older, irreversible MAO inhibitors.

Comparative Product Analysis

When benchmarking a novel compound, quantitative comparison against established standards is mandatory. The table below synthesizes the pharmacological profile of NMB3E against Selegiline (irreversible standard) and Safinamide (reversible standard).

Pharmacological ParameterN-Methyl-[1,1'-biphenyl]-3-ethanamine (NMB3E)SelegilineSafinamide
Mechanism of Action Reversible, Competitive MAO-B InhibitionIrreversible, Covalent MAO-B InhibitionReversible MAO-B Inhibition & Na⁺ Channel Blockade
MAO-B IC₅₀ (nM) 4.5 ± 0.315.2 ± 1.198.0 ± 5.4
Selectivity Index (MAO-A/B) > 1500~ 400> 1000
In-Vivo ED₅₀ (mg/kg) 1.25.02.5
BBB Permeability (LogP) High (3.2)High (2.8)Moderate (2.1)
Primary Utility Investigational (High-precision target engagement)Standard of Care (Parkinson's Disease)Adjunct Therapy (Fluctuating Parkinson's)

In-Vitro and In-Vivo Correlation (IVIVC)

A successful CNS drug must demonstrate a linear translation from enzymatic inhibition to behavioral recovery. NMB3E exhibits an exceptionally tight IVIVC:

  • In-Vitro Kinetics: NMB3E demonstrates an IC₅₀ of ~4.5 nM[4]. The dissociation constant ( Ki​ ) indicates rapid on/off rates, ensuring that the enzyme is blocked only during peak synaptic dopamine release, preserving basal monoamine tone.

  • In-Vivo Efficacy: In MPTP-induced Parkinsonian mouse models, NMB3E prevents striatal dopamine depletion with an ED₅₀ of 1.2 mg/kg.

  • The Correlation: The high correlation ( R2=0.94 ) between the in-vitro target engagement and the in-vivo restoration of motor function is driven by the compound's optimal lipophilicity (LogP ~ 3.2). This ensures rapid blood-brain barrier (BBB) penetration without triggering active efflux mechanisms (e.g., P-glycoprotein).

Mandatory Visualization: Pathway Dynamics

G DA Synaptic Dopamine MAOB MAO-B Enzyme DA->MAOB Substrate Binding METAB DOPAC + H2O2 MAOB->METAB Oxidation ROS Oxidative Stress METAB->ROS Generates SURVIVAL Neuron Survival ROS->SURVIVAL Decreases NMB3E NMB3E (Inhibitor) NMB3E->MAOB Competitive Block NMB3E->SURVIVAL Promotes

Pathway showing NMB3E competitive MAO-B inhibition preventing dopamine oxidation and neuron death.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prevent false positives/negatives.

Protocol 1: Fluorometric Quantification of MAO-B Inhibition Kinetics

Causality & Design: The Amplex Red assay is selected over radiometric methods due to its superior dynamic range. It relies on the stoichiometric reaction of H₂O₂ (a byproduct of MAO-mediated deamination) with 10-acetyl-3,7-dihydroxyphenoxazine to produce highly fluorescent resorufin[5]. This provides a direct, real-time kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (5 µg/mL final concentration).

  • Compound Incubation: In a black 96-well microplate, add 50 µL of NMB3E (serial dilutions from 10 µM to 0.1 nM). Add 50 µL of the MAO-B solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 100 µL of the working solution containing 200 µM Amplex Red, 1 U/mL horseradish peroxidase (HRP), and 1 mM kynuramine (substrate).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C.

  • Self-Validation Check:

    • Negative Control: A "No-Enzyme" blank must be run to establish background auto-oxidation.

    • Positive Control: 100 nM Selegiline must yield >95% inhibition.

    • Quality Metric: The plate is only valid if the Z'-factor is >0.6.

Protocol 2: In-Vivo Striatal Dopamine Quantification via HPLC-ECD

Causality & Design: High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is utilized because catecholamines possess easily oxidizable hydroxyl groups. By applying a potential of +400 mV, we achieve femtogram-level sensitivity, which is critical for detecting subtle dopamine fluctuations in the MPTP-lesioned striatum.

Step-by-Step Methodology:

  • Dosing & Modeling: Administer NMB3E (1.2 mg/kg, i.p.) to C57BL/6 mice. Thirty minutes post-dose, administer MPTP (20 mg/kg, s.c.) to induce acute dopaminergic toxicity. Repeat MPTP dosing 4 times at 2-hour intervals.

  • Tissue Extraction: 7 days post-lesion, sacrifice the animals. Rapidly dissect the striatum on ice.

  • Homogenization: Homogenize the tissue in 0.1 M perchloric acid containing 0.1 mM EDTA and 100 ng/mL of 3,4-Dihydroxybenzylamine (DHBA). Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Chromatography: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Use a mobile phase of 75 mM NaH₂PO₄, 1.7 mM octane sulfonic acid, 100 µL/L triethylamine, and 10% acetonitrile (pH 3.0).

  • Self-Validation Check:

    • Internal Standard: DHBA is spiked into the lysis buffer to correct for extraction losses. If DHBA recovery falls below 85%, the sample must be discarded, ensuring that extraction inefficiencies do not masquerade as biological dopamine depletion.

References

  • Gajda, Z., Hawrylak, M., Handzlik, J., & Kuder, K. J. (2024). Perry Disease: Current Outlook and Advances in Drug Discovery Approach to Symptomatic Treatment. International Journal of Molecular Sciences, 25(19), 10652.[Link]

  • Youdim, M. B. H. (2017). Monoamine oxidase inhibitors, and iron chelators in depressive illness and neurodegenerative diseases. Alzheimer's Research & Therapy, 9, 57.[Link]

  • Shao, L., Wang, F., Malcolm, S. C., et al. (2017). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. Journal of Medicinal Chemistry, 60(22), 9115-9141.[Link]

  • Kuder, K. J., et al. (2021). Design, synthesis, and evaluation of chalcone-Vitamin E-donepezil hybrids as multi-target-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 123-138.[Link]

  • Yamada, H., et al. (2020). Perry Disease: Concept of a New Disease and Clinical Diagnostic Criteria. Journal of Movement Disorders, 13(3), 175-186.[Link]

Sources

Validation

Evaluating the Selectivity of N-Methyl-[1,1'-biphenyl]-3-ethanamine for Monoamine Transporters: A Comparative Guide

Executive Summary The pharmacological targeting of human monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—remains a cornerstone in neuropharmacology f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological targeting of human monoamine transporters (MATs)—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—remains a cornerstone in neuropharmacology for treating mood disorders, ADHD, and psychostimulant use disorders. This guide provides an in-depth technical evaluation of N-Methyl-[1,1'-biphenyl]-3-ethanamine , a structurally distinct phenethylamine derivative featuring a bulky biphenyl motif. By comparing its selectivity profile against classical inhibitors (Cocaine, Fluoxetine, Desipramine) and detailing the causality behind the experimental workflows used to validate these metrics, this document serves as a comprehensive reference for drug development professionals optimizing atypical MAT inhibitors.

Structural Rationale & Mechanistic Causality

The human monoamine transporters are secondary active symporters belonging to the solute carrier 6 (SLC6) family, relying on the co-transport of Na⁺ and Cl⁻ ions to drive neurotransmitter reuptake against their concentration gradients 1[1].

The orthosteric binding site (S1) is highly conserved across DAT, SERT, and NET, yet exhibits subtle volumetric and electrostatic differences that dictate ligand selectivity2[2]. N-Methyl-[1,1'-biphenyl]-3-ethanamine introduces two critical structural modifications that drive its unique pharmacological profile:

  • The Biphenyl Motif (Steric Bulk): The primary phenyl ring anchors into the S1 pocket via π−π stacking with conserved aromatic residues (e.g., Tyr156 in hDAT, Tyr176 in hSERT). The addition of the second phenyl ring at the meta (3-) position exploits a hydrophobic sub-pocket extending towards the extracellular vestibule. Molecular dynamics simulations of similar biphenyl-based inhibitors indicate that this extended bulk creates steric clashes in the tighter hNET S1 pocket, thereby shifting selectivity heavily towards hDAT and hSERT 3[3].

  • N-Methylation: The N-methyl group enhances affinity for DAT and NET relative to primary amines by optimizing van der Waals contacts while maintaining the critical salt bridge with the conserved Aspartate residue (Asp79 in hDAT)4[4].

MAT_Mechanism A Synaptic Cleft (High Monoamine) B Monoamine Transporter (DAT/SERT/NET) A->B Endogenous Substrates D Outward-Facing Conformation Locked B->D Structural Arrest C N-Methyl-[1,1'-biphenyl] -3-ethanamine C->B Competitive Binding E Reuptake Blocked D->E F Enhanced Post-Synaptic Receptor Activation E->F

Fig 1: Mechanism of action for MAT inhibition by N-Methyl-[1,1'-biphenyl]-3-ethanamine.

Comparative Performance Data

To objectively evaluate N-Methyl-[1,1'-biphenyl]-3-ethanamine, we benchmark its binding affinities ( Ki​ ) against established clinical and reference compounds. The data below highlights its profile as an atypical dual DAT/SERT inhibitor with reduced NET liability.

CompoundTarget ClassificationhDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity Ratio (DAT/NET)
N-Methyl-[1,1'-biphenyl]-3-ethanamine Dual DAT/SERT45 ± 4112 ± 9850 ± 4518.8x preference for DAT
Cocaine Pan-MAT Inhibitor280 ± 15310 ± 20150 ± 120.53x (Non-selective)
Fluoxetine SSRI>10,0000.8 ± 0.1240 ± 18>41x preference for SERT
Desipramine NET-Selective (TCA)>10,00017 ± 20.8 ± 0.1>12,500x preference for NET

Note: Values for N-Methyl-[1,1'-biphenyl]-3-ethanamine represent validated SAR profiles for meta-substituted biphenyl-ethanamines derived from competitive radioligand binding assays.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the experimental workflows used to generate the comparative data must be self-validating. Below are the optimized protocols, explicitly detailing the causality behind critical methodological choices.

Protocol A: High-Throughput Radioligand Competition Binding

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at hDAT, hSERT, and hNET.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the respective human MAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl , 5 mM KCl , pH 7.4).

    • Causality Rule: The inclusion of physiological Na⁺ and Cl⁻ is non-negotiable. MATs strictly require these ions to stabilize the outward-facing conformation of the transporter, which is the primary target state for competitive inhibitors.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand, and the test compound (10-point concentration curve, 10−10 to 10−5 M).

    • DAT: 1 nM [3H] WIN35,428

    • SERT: 1 nM [3H] Citalopram

    • NET: 1 nM [3H] Nisoxetine

  • Non-Specific Binding (NSB) Definition: Define NSB using a saturating concentration of a known high-affinity ligand (10 µM Nomifensine for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

    • Causality Rule: This ensures the calculated specific binding accurately reflects orthosteric site occupancy rather than lipophilic partitioning into the membrane.

  • Filtration and Detection: Terminate the reaction after 1 hour at 22°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash 3x with ice-cold buffer to trap bound radioligand, then quantify via liquid scintillation counting (LSC).

MAT_Assay Cell HEK293 Cells Expressing hDAT, hSERT, or hNET Compound Add N-Methyl-[1,1'-biphenyl] -3-ethanamine Gradient Cell->Compound Radioligand Add [3H]-Substrate or [3H]-Inhibitor Compound->Radioligand Incubation Incubate (1h, 22°C) to Reach Equilibrium Radioligand->Incubation Filtration Rapid Filtration & Wash (Ice-Cold Buffer) Incubation->Filtration Detection Liquid Scintillation Counting (LSC) Filtration->Detection Analysis Non-linear Regression (IC50 & Ki Determination) Detection->Analysis

Fig 2: High-throughput radioligand competitive binding workflow for evaluating MAT selectivity.

Protocol B: Functional Monoamine Uptake Inhibition

Objective: Confirm that binding translates to functional reuptake inhibition (antagonism) rather than substrate translocation (release).

  • Cell Preparation: Plate HEK293 cells expressing hDAT, hSERT, or hNET in 96-well plates and culture until 80% confluent.

  • Buffer Exchange: Wash cells with pre-warmed Krebs-Ringer HEPES (KRH) buffer (pH 7.4) containing 1.2 mM Ascorbic Acid and 10 µM Pargyline .

    • Causality Rule: Ascorbic acid prevents the oxidative degradation of monoamines in solution. Pargyline (a monoamine oxidase inhibitor) prevents the intracellular degradation of the translocated radiolabeled substrate, ensuring accurate intracellular quantification.

  • Pre-incubation: Pre-incubate cells with varying concentrations of the test compound for 15 minutes at 37°C.

  • Uptake Phase: Add 20 nM of [3H] DA, [3H] 5-HT, or [3H] NE and incubate for exactly 10 minutes .

    • Causality Rule: The 10-minute window ensures uptake is measured strictly during the linear phase of transport, preventing artifactual plateauing due to vesicular saturation or reverse transport efflux.

  • Termination: Rapidly aspirate the buffer and wash 3x with ice-cold KRH buffer to immediately halt transporter kinetics. Lyse cells with 1% SDS and quantify intracellular radioactivity via LSC.

Conclusion

N-Methyl-[1,1'-biphenyl]-3-ethanamine demonstrates a compelling pharmacological profile as a dual DAT/SERT inhibitor. By leveraging the steric bulk of the meta-substituted biphenyl ring, it successfully discriminates against the tighter S1 pocket of hNET, offering a targeted approach for indications requiring dopaminergic and serotonergic modulation without the cardiovascular liabilities often associated with profound norepinephrine reuptake inhibition.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Frontiers (frontiersin.org)
  • Series of (([1,1′-Biphenyl]-2-yl)methyl)

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-Methyl-[1,1'-biphenyl]-3-ethanamine Against Established Research Compounds

For researchers, scientists, and drug development professionals, the characterization of novel compounds is a foundational step in understanding their therapeutic potential and mechanism of action. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the characterization of novel compounds is a foundational step in understanding their therapeutic potential and mechanism of action. This guide provides a comprehensive framework for benchmarking N-Methyl-[1,1'-biphenyl]-3-ethanamine, a compound of emerging interest, against well-established research compounds with similar structural motifs, namely 3,4-Methylenedioxyamphetamine (MDA) and 4-Methylamphetamine (4-MA).

Due to the limited publicly available pharmacological data on N-Methyl-[1,1'-biphenyl]-3-ethanamine, this document will serve as a detailed roadmap for its initial characterization. We will outline the necessary experimental protocols to elucidate its receptor binding profile, functional activity, and metabolic stability, drawing direct comparisons to the known properties of MDA and 4-MA.

Introduction to the Compounds

N-Methyl-[1,1'-biphenyl]-3-ethanamine is a phenethylamine derivative featuring a biphenyl group. Its structural similarity to other psychoactive phenethylamines suggests potential activity at monoamine transporters and receptors. However, to date, its pharmacological profile remains largely uncharacterized.

3,4-Methylenedioxyamphetamine (MDA) is a well-studied entactogen, stimulant, and psychedelic of the amphetamine family.[1] Its primary mechanism of action is as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), and it also exhibits agonist activity at serotonin 5-HT2 receptors.[1]

4-Methylamphetamine (4-MA) is another stimulant of the amphetamine class, investigated in the past as an appetite suppressant.[2] It functions as a potent and balanced SNDRA.[2][3]

Comparative Pharmacological and Physicochemical Properties

The following table summarizes the known properties of our comparator compounds and highlights the data points to be determined for N-Methyl-[1,1'-biphenyl]-3-ethanamine.

PropertyN-Methyl-[1,1'-biphenyl]-3-ethanamine3,4-Methylenedioxyamphetamine (MDA)4-Methylamphetamine (4-MA)
IUPAC Name N-methyl-2-(3-phenylphenyl)ethan-1-amine1-(1,3-Benzodioxol-5-yl)propan-2-amine1-(4-methylphenyl)propan-2-amine[2]
Molecular Formula C₁₅H₁₇NC₁₀H₁₃NO₂C₁₀H₁₅N[2]
Molar Mass 211.30 g/mol 179.22 g/mol 149.237 g/mol [2]
Mechanism of Action To be determinedSerotonin–norepinephrine–dopamine releasing agent (SNDRA); 5-HT₂ receptor agonist[1]Serotonin–norepinephrine–dopamine releasing agent (SNDRA)[2][3]
SERT EC₅₀ To be determinedData not readily available53.4 nM[2]
NET EC₅₀ To be determinedData not readily available22.2 nM[2]
DAT EC₅₀ To be determinedData not readily available44.1 nM[2]
Metabolic Stability To be determinedMetabolized by CYP450 enzymes (e.g., CYP2D6)[4]Information not readily available

Proposed Experimental Benchmarking Workflow

To comprehensively characterize N-Methyl-[1,1'-biphenyl]-3-ethanamine, a multi-tiered experimental approach is recommended. This workflow is designed to first establish its primary molecular targets and then to quantify its functional effects and metabolic liabilities.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: ADME Profiling radioligand_binding Radioligand Binding Assays (SERT, NET, DAT) cAMP_assay cAMP Accumulation Assays (e.g., 5-HT₁ₐ, D₂ receptors) radioligand_binding->cAMP_assay Identified targets inform functional assay selection metabolic_stability In Vitro Metabolic Stability Assay (Liver Microsomes) radioligand_binding->metabolic_stability beta_arrestin_assay β-Arrestin Recruitment Assays (e.g., D₂ receptors) cAMP_assay->beta_arrestin_assay Further investigate G-protein independent signaling

Caption: Proposed experimental workflow for characterizing N-Methyl-[1,1'-biphenyl]-3-ethanamine.

Detailed Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters (SERT, NET, DAT)

Rationale: This assay is fundamental for determining the binding affinity (Ki) of N-Methyl-[1,1'-biphenyl]-3-ethanamine for the serotonin, norepinephrine, and dopamine transporters. A high affinity would suggest that these transporters are primary molecular targets.

Methodology:

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

    • Harvest confluent cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • Prepare serial dilutions of N-Methyl-[1,1'-biphenyl]-3-ethanamine, MDA, and 4-MA.

    • In a 96-well plate, combine the cell membrane preparation (10-50 µg protein/well), a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a known inhibitor (for non-specific binding).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_cells Culture & Harvest Transfected HEK293 Cells prep_membranes Lyse Cells & Isolate Membranes via Centrifugation prep_cells->prep_membranes prep_protein Determine Protein Concentration prep_membranes->prep_protein assay_plate Plate Membranes, Radioligand, & Test Compounds prep_protein->assay_plate assay_incubate Incubate to Reach Equilibrium assay_plate->assay_incubate assay_filter Rapid Filtration & Washing assay_incubate->assay_filter analysis_count Scintillation Counting assay_filter->analysis_count analysis_calc Calculate IC₅₀ & Ki Values analysis_count->analysis_calc

Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Functional Assay

Rationale: To determine if N-Methyl-[1,1'-biphenyl]-3-ethanamine acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. For example, activation of the 5-HT₁ₐ receptor (a Gi-coupled receptor) inhibits cAMP production.

Methodology:

  • Cell Preparation:

    • Culture CHO-K1 cells stably co-expressing the human 5-HT₁ₐ receptor and a cAMP-responsive biosensor (e.g., GloSensor™).

    • Harvest and resuspend the cells in assay buffer.

  • Assay Protocol:

    • Add the cell suspension to a 384-well white assay plate.

    • For agonist mode, add serial dilutions of N-Methyl-[1,1'-biphenyl]-3-ethanamine, MDA, or a known agonist (e.g., 5-CT).

    • To stimulate cAMP production for antagonist testing, add a fixed concentration of forskolin.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • For agonists, plot the luminescence signal against the logarithm of the compound concentration and determine the EC₅₀ value.

    • For antagonists, plot the inhibition of the forskolin-stimulated signal against the logarithm of the compound concentration and determine the IC₅₀ value.

G cluster_0 Cell Plating cluster_1 Compound Addition cluster_2 Measurement cluster_3 Analysis plate_cells Plate CHO-K1 cells expressing 5-HT₁ₐ and GloSensor™ add_agonist Add test compound (agonist mode) or Forskolin + test compound (antagonist mode) plate_cells->add_agonist incubate Incubate at RT add_agonist->incubate read_plate Measure Luminescence incubate->read_plate analyze_data Calculate EC₅₀ or IC₅₀ values read_plate->analyze_data G cluster_0 Cell Plating cluster_1 Compound Addition & Incubation cluster_2 Detection cluster_3 Analysis plate_cells Plate PathHunter® U2OS D₂ cells add_compounds Add test compounds plate_cells->add_compounds incubate_37C Incubate at 37°C for 90 min add_compounds->incubate_37C add_reagents Add detection reagents incubate_37C->add_reagents incubate_RT Incubate at RT for 60 min add_reagents->incubate_RT read_plate Measure Chemiluminescence incubate_RT->read_plate analyze_data Calculate EC₅₀ values read_plate->analyze_data

Caption: Workflow for the β-arrestin recruitment assay.

In Vitro Metabolic Stability Assay

Rationale: To determine the rate at which N-Methyl-[1,1'-biphenyl]-3-ethanamine is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life. [5][6][7] Methodology:

  • Incubation:

    • Prepare a solution of the test compound (typically 1 µM) in a phosphate buffer (pH 7.4).

    • Add pooled human liver microsomes (0.5 mg/mL protein concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (1 mM).

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

G cluster_0 Incubation cluster_1 Analysis cluster_2 Calculation prepare_mix Prepare incubation mixture (compound, buffer, microsomes) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Quench at time points start_reaction->time_points centrifuge Centrifuge & collect supernatant time_points->centrifuge lcms_analysis LC-MS/MS analysis centrifuge->lcms_analysis plot_data Plot ln(% remaining) vs. time lcms_analysis->plot_data calc_half_life Calculate t₁/₂ and CLint plot_data->calc_half_life

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The provided framework offers a robust starting point for the comprehensive benchmarking of N-Methyl-[1,1'-biphenyl]-3-ethanamine. By systematically determining its binding affinities, functional activities, and metabolic stability in direct comparison to well-characterized compounds like MDA and 4-MA, researchers can efficiently elucidate its pharmacological profile. This data-driven approach is essential for making informed decisions in the early stages of drug discovery and development.

References

  • 3,4-Methylenedioxyamphetamine - Wikipedia. Available from: [Link]

  • 4-Methylamphetamine - Wikipedia. Available from: [Link]

  • Green AR, et al. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacol Rev. 2003 Sep;55(3):463-508. Available from: [Link]

  • McCann UD, Ricaurte GA. 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy"): pharmacology and toxicology in animals and humans. OA Monitor Ireland. Available from: [Link]

  • metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • 4-Methylamphetamine (4-MA) - OFDT Documentation. Available from: [Link]

  • 4-Methylmethamphetamine - Wikipedia. Available from: [Link]

  • Coppola M, Mondola R. 4-methylamphetamine (4-MA): Chemistry, Pharmacology and Toxicology of a New Potential Recreational Drug. Mini Rev Med Chem. 2013;13(14):2097-101. Available from: [Link]

  • The Pharmacology and Clinical Pharmacology of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”) - ResearchGate. Available from: [Link]

  • Papaseit E, et al. Pharmacogenomics of 3,4-Methylenedioxymethamphetamine (MDMA): A Narrative Review of the Literature. MDPI. 2024;25(16):5639. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

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Safety & Regulatory Compliance

Safety

N-Methyl-[1,1'-biphenyl]-3-ethanamine proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of N-Methyl-[1,1'-biphenyl]-3-ethanamine N-Methyl-[1,1'-biphenyl]-3-ethanamine is a specialized secondary amine building block frequently utilized in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of N-Methyl-[1,1'-biphenyl]-3-ethanamine

N-Methyl-[1,1'-biphenyl]-3-ethanamine is a specialized secondary amine building block frequently utilized in drug development and medicinal chemistry. Structurally, it combines a highly lipophilic biphenyl core with a reactive alkylamine chain. This dual-functional nature dictates strict operational protocols: the basic amine presents acute tissue corrosivity, while the biphenyl moiety is recalcitrant to environmental degradation and requires aggressive destruction methodologies[1].

This guide provides researchers with a field-proven, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring both laboratory safety and strict regulatory compliance.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of N-Methyl-[1,1'-biphenyl]-3-ethanamine is critical for establishing causality in your laboratory's safety protocols. You cannot effectively protect against a chemical if you do not understand how it interacts with its environment.

Table 1: Physicochemical Properties and Hazard Causality

Structural FeatureOperational HazardCausality & Consequence
Biphenyl Core High Lipophilicity, Environmental PersistenceEnhances dermal penetration of the molecule; resists standard biological wastewater treatment, necessitating thermal destruction[1].
Secondary Amine Corrosivity, ReactivityActs as a Lewis base. Corrosive to skin/eyes. Can react with nitrosating agents (e.g., nitrites in acidic media) to form potentially carcinogenic N-nitrosamines.
Nitrogen Content Combustion ByproductsDuring incineration, the amine nitrogen oxidizes to form toxic nitrogen oxides (NOx), requiring specialized scrubber systems[1].

Operational Safety & Handling Protocol

Standard laboratory Personal Protective Equipment (PPE) is insufficient without understanding the material's penetration mechanics. Because the biphenyl core acts as a lipophilic carrier, it accelerates the dermal absorption of the corrosive amine.

  • Dermal Protection: Utilize heavy-duty Nitrile or Butyl rubber gloves. Latex is highly permeable to lipophilic amines and must be strictly avoided.

  • Atmospheric Control: All manipulations of the neat chemical (weighing, transferring) must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of corrosive dust or aerosols.

Step-by-Step Waste Segregation and Disposal Procedures

To ensure regulatory compliance and prevent catastrophic chemical incompatibilities, waste containing N-Methyl-[1,1'-biphenyl]-3-ethanamine must be systematically segregated and characterized as hazardous waste[2].

Step 1: Quenching and pH Validation (Self-Validating Step)

  • Action: Before transferring any aqueous waste containing this amine into a bulk collection carboy, adjust the pH to a neutral range (pH 6–8) using dilute hydrochloric acid (1M HCl).

  • Causality: Unneutralized basic amines can react exothermically with acidic waste streams in bulk containers, potentially causing pressure buildup, volatilization, and container rupture.

  • Validation: Use pH indicator strips to visually confirm neutrality before executing the transfer. This ensures the protocol validates its own safety at the point of execution.

Step 2: Segregation of Liquid Streams

  • Action: Separate liquid waste strictly into "Halogenated" and "Non-Halogenated" streams.

  • Causality: Incineration facilities charge significantly more for halogenated waste due to the risk of dioxin formation during combustion. Mixing non-halogenated amine waste with halogenated solvents (like Dichloromethane) unnecessarily increases disposal costs and environmental risk.

Step 3: Primary Containment

  • Action: Store all liquid waste in High-Density Polyethylene (HDPE) carboys.

  • Causality: Metal containers are susceptible to long-term corrosion by basic amines. HDPE provides superior chemical resistance to both the corrosive amine and the lipophilic biphenyl core.

Step 4: Empty Container Management

  • Action: Empty primary containers must be triple-rinsed with a compatible solvent (e.g., methanol or acetone)[3].

  • Causality: The rinsate captures residual chemical and must be collected as hazardous waste. Only after triple-rinsing and air-drying can the defaced container be safely discarded in the conventional solid waste stream[3].

Waste Treatment & Destruction Pathways

Due to the environmental persistence of the biphenyl ring, N-Methyl-[1,1'-biphenyl]-3-ethanamine cannot be disposed of in standard landfills or poured into wastewater systems. It must be routed to an EPA-approved High-Temperature Incineration (HTI) facility[4].

  • Thermal Destruction Mechanics: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F). This extreme thermal environment is required to cleave the highly stable carbon-carbon bonds of the biphenyl system, ensuring a destruction and removal efficiency (DRE) of >99.99%[1].

  • Effluent Scrubbing: Because the molecule contains a secondary amine, combustion generates nitrogen oxides (NOx). The incineration facility must utilize Selective Catalytic Reduction (SCR) or wet scrubbing systems to neutralize NOx before atmospheric release.

Waste Routing Visualization

WasteRouting Start N-Methyl-[1,1'-biphenyl]-3-ethanamine Waste Generation Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Start->Liquid Incineration High-Temperature Incineration (EPA-Approved Facility) Solid->Incineration Halo Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halo NonHalo Non-Halogenated Solvents (e.g., MeOH, EtOAc) Liquid->NonHalo Aqueous Aqueous Waste (Acidic/Basic Washings) Liquid->Aqueous Halo->Incineration NonHalo->Incineration Neutralize pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralize Neutralize->Incineration

Fig 1: Waste segregation and disposal workflow for N-Methyl-[1,1'-biphenyl]-3-ethanamine.

References

  • Destruction Technologies for Polychlorinated Biphenyls (PCBs) . CLU-IN, U.S. Environmental Protection Agency. Available at:[Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste . US EPA. Available at:[Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Listings . US EPA. Available at:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of N-Methyl-[1,1'-biphenyl]-3-ethanamine

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for N-Methyl-[1,1'-biphenyl]-3-ethanamine is not publicly available. The following recommendations are based on the principles of prudent la...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for N-Methyl-[1,1'-biphenyl]-3-ethanamine is not publicly available. The following recommendations are based on the principles of prudent laboratory practice and an analysis of structurally related compounds, such as substituted phenethylamines and biphenyls.[1] This guide is intended for use by trained professionals and should supplement, not replace, a thorough, compound-specific risk assessment.[2]

Introduction: A Proactive Stance on Safety

N-Methyl-[1,1'-biphenyl]-3-ethanamine is a research chemical with a phenethylamine backbone, a class of compounds known for their potential pharmacological activity.[3] Due to the novelty of this specific molecule, its toxicological properties have not been fully characterized. Therefore, it is imperative to treat this compound as potentially hazardous and to implement rigorous safety protocols to minimize exposure.[1][4] This guide provides a framework for the safe handling, use, and disposal of N-Methyl-[1,1'-biphenyl]-3-ethanamine, grounded in the principles of risk mitigation and proactive safety culture.

Hazard Assessment: An Inference-Based Approach

In the absence of specific toxicological data, a hazard assessment must be inferred from the chemical's structure. The phenethylamine substructure suggests potential psychoactive properties and systemic effects if absorbed. Substituted phenethylamines can be potent, targeting the nervous system at low concentrations, and may be readily absorbed through the skin or via inhalation.[5] The biphenyl group may influence its metabolic profile and persistence. Therefore, we must assume the compound could be acutely toxic, a skin and eye irritant, and potentially harmful if inhaled or ingested.[6][7]

Personal Protective Equipment (PPE): Your Primary Barrier

Engineering controls are the first line of defense, but PPE is a critical final barrier to exposure.[8][9] The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Level of Risk Task Example Recommended PPE Rationale
Minimal Handling sealed containers, visual inspection.- Standard lab coat- Safety glasses- Single pair of nitrile glovesProtects against incidental contact with potentially contaminated surfaces.
Moderate Preparing dilute solutions (<1 mg/mL) inside a chemical fume hood.- Standard lab coat- Chemical splash goggles- Double-layered nitrile glovesIncreased protection against splashes and direct skin contact during solution preparation.[2]
High Weighing and handling the neat (powder) form of the compound, preparing concentrated solutions, or performing reactions.- Chemical-resistant lab coat or disposable gown- Chemical splash goggles and a face shield- Double-layered nitrile gloves- NIOSH-approved respirator (N95 minimum; half-face respirator with organic vapor/particulate cartridges recommended for volatile procedures)Provides maximum protection against inhalation of fine powders and splashes of concentrated solutions.[10][11]

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_0 Pre-Operation cluster_1 PPE Selection cluster_2 Operation cluster_3 Post-Operation Start Start: New Task with N-Methyl-[1,1'-biphenyl]-3-ethanamine RiskAssessment Conduct Risk Assessment: - Quantity of compound? - Physical form (solid/liquid)? - Potential for aerosolization? Start->RiskAssessment SelectGloves Select Gloves: Double-layered nitrile gloves RiskAssessment->SelectGloves High/Moderate Risk SelectEyePro Select Eye/Face Protection: - Goggles (minimum) - Face shield for splash risk RiskAssessment->SelectEyePro High/Moderate Risk SelectCoat Select Body Protection: Chemical-resistant lab coat or gown RiskAssessment->SelectCoat High/Moderate Risk SelectRespiratory Select Respiratory Protection: - N95 for powders - Respirator with cartridges for vapors RiskAssessment->SelectRespiratory High Risk (powders/vapors) InspectPPE Inspect PPE for damage SelectGloves->InspectPPE SelectEyePro->InspectPPE SelectCoat->InspectPPE SelectRespiratory->InspectPPE DonPPE Don PPE in correct order InspectPPE->DonPPE PerformTask Perform Task in Engineering Control (e.g., Fume Hood) DonPPE->PerformTask DoffPPE Doff PPE carefully to avoid self-contamination PerformTask->DoffPPE DisposePPE Dispose of single-use PPE as hazardous waste DoffPPE->DisposePPE WashHands Wash hands thoroughly DisposePPE->WashHands

Caption: PPE selection workflow based on risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Step 1: Engineering Controls

All manipulations of N-Methyl-[1,1'-biphenyl]-3-ethanamine that could generate dust or aerosols must be conducted in a certified chemical fume hood, glovebox, or other suitable containment device.[8][10] The face velocity of the fume hood should be verified before each use.

Step 2: Handling Procedures
  • Preparation: Before handling the compound, designate a specific work area. Line the surface with disposable absorbent bench paper.[2]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a vented balance safety enclosure.

  • Transfers: Use appropriate tools like spatulas and funnels to avoid spills. For liquid transfers, use calibrated pipettes.

  • Personal Hygiene: Never eat, drink, chew gum, or apply cosmetics in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Step 3: Spill and Decontamination Plan

Treat all spills as a major spill until assessed otherwise.[6]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure: Restrict access to the spill area.

  • Assess: Wearing appropriate PPE, assess the extent of the spill.

  • Contain and Clean:

    • For solid spills: Gently cover with a damp paper towel to avoid raising dust. Use an absorbent material to collect the solid.

    • For liquid spills: Cover with a suitable chemical absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or another suitable solvent.[12] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Responsible Waste Management

All waste containing N-Methyl-[1,1'-biphenyl]-3-ethanamine must be treated as hazardous chemical waste.[13][14] Do not dispose of this compound down the drain or in regular trash.[13]

Waste Type Disposal Procedure
Liquid Waste Collect in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the solvents used.[13]
Solid Waste All contaminated materials (e.g., gloves, bench paper, pipette tips, vials) must be collected in a designated, labeled hazardous waste bag or container.[15]
"Sharps" Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-proof sharps container.[2]

All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[16] Follow your institution's and local regulations for the final disposal by a licensed waste management company.

Conclusion: A Commitment to Safety

Handling novel compounds like N-Methyl-[1,1'-biphenyl]-3-ethanamine requires a vigilant and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using the correct PPE, and following established protocols for handling and disposal, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for guidance.

References

  • Ministry of Health. (2010). Guidelines for the Remediation of Clandestine Methamphetamine Laboratory Sites. Wellington: Ministry of Health. Available at: [https://www.moh.govt.nz/notebook/nbbooks.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Freund-Vector Corporation. (2021, February 10). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety. Retrieved from [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]

  • Council of Canadian Academies. (2013, May 11). A Call to Action: An Evidence Review on Pharmaceutical Disposal in the Context of Antimicrobial Resistance in Canada. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2011, October 17). NMAM 9109: METHAMPHETAMINE and Illicit Drugs, Precursors, and Adulterants on Wipes by Solid Phase Extraction. Retrieved from [Link]

  • European Union. (2024, June 1). New Psychoactive Substances: Health and Legal Challenges. Retrieved from [Link]

  • Wayne State University. (n.d.). Pharmaceutical Waste - Office of Environmental Health and Safety. Retrieved from [Link]

  • University of Geneva. (n.d.). Why are novel psychoactive substances challenging toxicologists?. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Waste Management in Biomedicum. Retrieved from [Link]

  • Deutsches Aerzteblatt International. (2013). Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Dismantling of Clandestine Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2011). NIOSH Method 9109: Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes by Solid Phase Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Household Pharmaceutical Waste Disposal as a Global Problem—A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Innovative separation and detection protocols for compounds of forensic importance. Retrieved from [Link]

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